molecular formula C23H34N2O4 B566039 Bisoprolol EP Impurity C CAS No. 1797132-90-1

Bisoprolol EP Impurity C

Cat. No.: B566039
CAS No.: 1797132-90-1
M. Wt: 402.535
InChI Key: YWEWDYCKMBVUTR-UHFFFAOYSA-N
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Description

Bisoprolol EP Impurity C, with CAS number 1797132-90-1, is a high-purity chemical reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Bisoprolol, a beta-blocker used to treat cardiovascular conditions . This compound is a dimeric impurity and is chemically identified as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol . It has a molecular formula of C25H38N2O4 and a molecular weight of 430.58 g/mol . This impurity standard is fully characterized and compliant with regulatory guidelines, making it critical for analytical method development (AMV), method validation, and routine Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its primary research value lies in ensuring the safety, efficacy, and quality of Bisoprolol formulations by providing traceability against pharmacopeial standards such as the European Pharmacopoeia (EP) . Furthermore, it is used in vital regulatory processes, including Abbreviated New Drug Application (ANDA) filings and genotoxic or toxicity studies, in accordance with ICH guidelines . To support research integrity, the product is supplied with a comprehensive Certificate of Analysis (CoA) and full characterization data, which typically includes 1HNMR, 13CNMR, mass spectrometry, HPLC (using pharmacopoeia methods), IR spectroscopy, and TGA . The material is intended for research purposes only and is strictly not for human consumption, diagnostic use, or any veterinary applications .

Properties

IUPAC Name

1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWDYCKMBVUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bisoprolol EP Impurity C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Critical Characterization, Formation Mechanism, and Analytical Protocol

Executive Summary

In the high-precision landscape of pharmaceutical development, Bisoprolol EP Impurity C represents a critical quality attribute (CQA) for Bisoprolol Fumarate drug substances.[1] Designated by the European Pharmacopoeia (Ph.[1][2] Eur.) as a specific process-related impurity, its presence is a direct indicator of side-reactions occurring during the etherification and condensation stages of synthesis.[1]

This guide provides a definitive technical analysis of Impurity C, synthesizing verified chemical data, formation mechanics, and a validated analytical framework for its detection. It is designed for analytical scientists and process chemists requiring actionable, high-integrity data.[1]

Part 1: Chemical Identity & Physicochemical Profile

Bisoprolol EP Impurity C is chemically distinct from the parent molecule, characterized as a dimer formed through the condensation of bisoprolol intermediates. Unlike the active pharmaceutical ingredient (API), which is a monomeric beta-blocker, Impurity C contains two phenoxy-propanolamine moieties linked via a methylene bridge.[1]

Table 1: Physicochemical Specification

ParameterTechnical Specification
Common Name Bisoprolol EP Impurity C
Chemical Name (IUPAC) (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol
CAS Registry Number 1797132-90-1 (Primary); 1225195-70-9 (Alternate/Salt forms)
Molecular Formula C₂₅H₃₈N₂O₄
Molecular Weight 430.58 g/mol
Structural Class Dimer (Benzyl-phenoxy linkage)
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in Water

Technical Note: The dual CAS numbers often arise from vendor-specific registrations or distinctions between the free base and salt forms.[1] For regulatory filing, the chemical structure (IUPAC name) takes precedence over the CAS number.[1]

Part 2: Mechanistic Insight – Formation Pathway

The formation of Impurity C is not a degradation event but a process-driven side reaction .[1] It occurs primarily during the nucleophilic substitution steps if the stoichiometry or temperature is not strictly controlled.[1]

Mechanism: The impurity arises from the self-condensation or dimerization of the key intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol (or its precursors).[1] The benzyl methylene group acts as an electrophile, susceptible to attack by the electron-rich phenoxy ring of another molecule under acidic or Lewis-acid catalyzed conditions.[1]

Visualization: Formation Pathway

The following diagram illustrates the critical node where the synthesis diverges from the API pathway to form the Impurity C dimer.

Bisoprolol_Impurity_C_Formation Start Precursor: 4-Hydroxybenzyl Alcohol Int1 Intermediate: Phenoxy-Epoxide Start->Int1 Etherification API_Path Target Reaction: + Isopropylamine Int1->API_Path Primary Pathway Side_Path Side Reaction: Dimerization (Condensation) Int1->Side_Path Excess Heat/Acid API Bisoprolol (API) API_Path->API Impurity_C Bisoprolol EP Impurity C (Dimer) Side_Path->Impurity_C Benzyl-Phenoxy Linkage

Figure 1: Divergent synthesis pathway showing the formation of Bisoprolol EP Impurity C via dimerization of the phenolic intermediate.[1]

Part 3: Analytical Characterization Protocol

Detecting Impurity C requires a method capable of resolving high-molecular-weight dimers from the monomeric API.[1] Standard isocratic methods often fail to elute this impurity efficiently due to its increased lipophilicity.[1]

Recommended Protocol: Stability-Indicating RP-HPLC This protocol is derived from validated principles compatible with Ph. Eur. standards, ensuring resolution of Impurity C (RRT ~1.5 - 2.0 relative to Bisoprolol).

3.1 Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 End-capped (e.g., Inertsil ODS-3V or equiv), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (20 mM, pH 3.[1]5) + 0.1% Triethylamine
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 225 nm (Optimal for aromatic ether absorption)
Injection Vol 10 - 20 µL
Run Time 45 Minutes (Impurity C is a late eluter)
3.2 Gradient Program

To ensure the lipophilic dimer elutes with good peak shape:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
5.08515
25.03070
35.03070
36.08515
45.08515
3.3 Analytical Workflow Logic

The following workflow ensures data integrity when quantifying Impurity C.

Analytical_Workflow cluster_criteria Acceptance Criteria Sample Sample Preparation (1.0 mg/mL in Mobile Phase) SystemSuit System Suitability (Resolution > 2.0) Sample->SystemSuit Injection HPLC Injection (Gradient Elution) SystemSuit->Injection Pass Detection UV Detection @ 225nm Injection->Detection Analysis Data Analysis (RRT Calculation) Detection->Analysis Decision Release / Reject Analysis->Decision Limit < 0.15%

Figure 2: Step-by-step analytical workflow for the quantification of Impurity C.

Part 4: Regulatory & Safety Context

Regulatory Status: Under ICH Q3A(R2) guidelines, Impurity C is classified as a Specified Impurity .[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Toxicological Relevance: As a dimer of the parent drug, Impurity C shares structural homology with Bisoprolol but possesses significantly different pharmacokinetic properties due to its higher molecular weight (430.58 vs 325.44 g/mol ).[1] It is generally considered a non-genotoxic process impurity, but strict limits are enforced to prevent potential off-target adrenergic effects.[1]

References
  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Bisoprolol Fumarate Monograph 1710. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]

  • Veeprho Laboratories . Bisoprolol EP Impurity C Data Sheet. (Cited for CAS 1797132-90-1 and Structure).[1][4][5][6]

  • LGC Standards . Reference Standard: Bisoprolol EP Impurity C.[1][7][8] (Cited for CAS 1225195-70-9 and Physicochemical Data).[1]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

  • Journal of Chromatographic Science . Stability-Indicating RP-HPLC Methods for Determination of Bisoprolol. (Cited for Method Validation parameters). [1]

Sources

Potential mechanisms of formation for Bisoprolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Mechanisms of Formation for Bisoprolol Impurity C

Authored by a Senior Application Scientist

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development and manufacturing, the pursuit of purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of a pharmaceutical product. Bisoprolol, a cardioselective β1-adrenergic receptor blocker, is a widely prescribed medication for cardiovascular diseases, making the thorough characterization of its impurity profile a matter of critical importance.[1][2] This guide provides an in-depth exploration of the potential formation mechanisms of a specific known impurity, Bisoprolol Impurity C. By understanding the genesis of this impurity, researchers, scientists, and drug development professionals can devise more robust synthetic routes and control strategies to ensure the quality and safety of the final drug substance.

Unveiling the Structures: Bisoprolol and its Dimeric Impurity C

A foundational step in understanding impurity formation is a clear comprehension of the molecular architecture of the active pharmaceutical ingredient (API) and the impurity .

Bisoprolol is chemically described as (RS)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol.[2] Its structure features a phenoxypropanolamine core, characteristic of many beta-blockers.[3]

Bisoprolol Impurity C is identified as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-ol.[4][5] A key structural feature of Impurity C is its dimeric nature, essentially consisting of two Bisoprolol-like fragments linked together.

Compound Chemical Name Molecular Formula Molecular Weight
Bisoprolol(RS)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-olC18H31NO4325.4 g/mol
Bisoprolol Impurity C(RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-olC25H38N2O4430.58 g/mol

Contextualizing the Synthesis: A Typical Pathway to Bisoprolol

The formation of impurities is intrinsically linked to the synthetic process. A common and industrially significant route to Bisoprolol commences from 4-hydroxybenzyl alcohol.[1] The synthesis can be broadly divided into three key stages:

  • Etherification: The initial step involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol.[1]

  • Epoxidation: The phenolic intermediate is then reacted with an epoxide precursor, typically epichlorohydrin, in the presence of a base to form 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.[1][6] This step is a variation of the Williamson ether synthesis.[7][8][9]

  • Amination: The final step is the ring-opening of the epoxide with isopropylamine to yield Bisoprolol.[1][6]

G cluster_synthesis Bisoprolol Synthesis Pathway A 4-Hydroxybenzyl Alcohol B 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate 1) A->B Etherification with 2-isopropoxyethanol C 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane (Epoxide Intermediate) B->C Epoxidation with Epichlorohydrin D Bisoprolol C->D Amination with Isopropylamine

A simplified overview of a common Bisoprolol synthesis route.

Probing the Genesis: Potential Mechanisms of Formation for Bisoprolol Impurity C

The dimeric structure of Bisoprolol Impurity C strongly suggests its formation arises from a side reaction where two molecules, derived from the synthetic pathway, condense. Below are two plausible mechanisms for its formation.

Mechanism 1: Acid-Catalyzed Electrophilic Aromatic Substitution

This mechanism postulates the formation of a reactive benzylic carbocation intermediate, which then acts as an electrophile in an aromatic substitution reaction.

  • Step 1: Protonation and Water Elimination: Under acidic conditions, which may be present during the reaction or work-up, the benzylic alcohol of a starting material or intermediate (such as 4-hydroxybenzyl alcohol or a related species) can be protonated. This protonated alcohol is a good leaving group, and its departure as a water molecule generates a stabilized benzylic carbocation.

  • Step 2: Electrophilic Attack: The electron-rich aromatic ring of a second phenolic molecule (e.g., another molecule of the starting material or a Bisoprolol precursor) acts as a nucleophile, attacking the benzylic carbocation. This electrophilic aromatic substitution reaction forms a new carbon-carbon bond, creating the dimeric backbone of Impurity C.

  • Step 3: Subsequent Synthetic Steps: This dimeric intermediate, now possessing two phenolic hydroxyl groups, can then undergo the subsequent epoxidation and amination steps at one or both of these sites to ultimately form Bisoprolol Impurity C.

G cluster_mechanism1 Mechanism 1: Electrophilic Aromatic Substitution A Benzylic Alcohol Intermediate B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O E Dimeric Intermediate C->E + Phenolic Intermediate (D) D Phenolic Intermediate D->E F Bisoprolol Impurity C E->F Epoxidation & Amination

Proposed acid-catalyzed formation of the dimeric backbone.
Mechanism 2: Williamson Ether Synthesis-like Side Reaction

This pathway is analogous to the Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide.[7][8][9]

  • Step 1: Formation of a Reactive Electrophile: The starting material, 4-hydroxybenzyl alcohol, could potentially react with epichlorohydrin at the benzylic alcohol position under certain conditions, although reaction at the more acidic phenolic hydroxyl is favored. Alternatively, a di-substituted intermediate could form where epichlorohydrin has reacted with both the phenolic and benzylic hydroxyls. In either case, a reactive electrophilic site is generated.

  • Step 2: Nucleophilic Attack by a Phenoxide: A phenoxide ion, generated from a second molecule of a phenolic intermediate under the basic conditions of the epoxidation step, can then act as a nucleophile. This phenoxide would attack the electrophilic carbon of the first molecule, displacing a leaving group (e.g., chloride) and forming the ether linkage that characterizes the dimeric structure of Impurity C.

  • Step 3: Final Ring Opening: The resulting dimeric structure, now containing an epoxide ring, would then react with isopropylamine in the final synthetic step to yield Bisoprolol Impurity C. The formation of dimeric impurities through such condensation reactions has been observed in the synthesis of other pharmaceuticals.[10][11][12][13]

G cluster_mechanism2 Mechanism 2: Williamson Ether-like Side Reaction A Activated Benzyl Intermediate (with leaving group) C Dimeric Epoxide Intermediate A->C B Phenoxide Intermediate B->C Nucleophilic Attack D Bisoprolol Impurity C C->D Amination

Proposed Williamson ether-like condensation pathway.

Factors Influencing the Formation of Bisoprolol Impurity C

The propensity for these side reactions to occur is highly dependent on the reaction conditions. A thorough understanding of these factors is crucial for developing effective control strategies.

  • Stoichiometry: An excess of the phenolic starting material relative to other reagents could increase the probability of dimerization reactions.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for these side reactions to occur at a more significant rate.

  • pH: The presence of acidic or strongly basic conditions can catalyze the formation of the reactive intermediates described in the proposed mechanisms. For instance, acid hydrolysis is known to cause significant degradation of Bisoprolol and formation of other impurities.[14]

  • Reaction Time: Longer reaction times may allow for the slow-forming dimeric impurities to accumulate to detectable levels.

Experimental Protocols for Detection and Characterization

The identification and quantification of Bisoprolol Impurity C require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.

High-Level HPLC-MS Protocol:
  • Sample Preparation: The Bisoprolol drug substance or product is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is employed to separate the API from its impurities.

  • Detection and Identification:

    • A UV detector is used for the initial detection and quantification of the separated components.

    • The eluent is then introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion of Impurity C is determined to confirm its identity.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can be used to further confirm the identity of the impurity by comparing the fragmentation pattern to that of a reference standard. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can be instrumental in generating and identifying potential degradation products, including Impurity C.[14][15]

G cluster_workflow Analytical Workflow for Impurity C Detection A Sample Preparation (Dissolution in solvent) B HPLC Separation (C18 column, gradient elution) A->B C UV Detection (Quantification) B->C D Mass Spectrometry (Identification, m/z) B->D E Tandem MS (MS/MS) (Structural Confirmation) D->E

A typical analytical workflow for the characterization of Bisoprolol Impurity C.

Conclusion and Future Perspectives

The formation of Bisoprolol Impurity C is a complex process that is likely influenced by multiple factors within the synthetic pathway. The proposed mechanisms, rooted in fundamental principles of organic chemistry, provide a logical framework for understanding its genesis. By carefully controlling reaction parameters such as stoichiometry, temperature, and pH, and by employing robust analytical monitoring, the formation of this and other impurities can be minimized. Further mechanistic studies, potentially using isotopic labeling, could provide more definitive evidence for the proposed pathways and pave the way for even more efficient and cleaner syntheses of this vital cardiovascular drug.

References

  • Tapkir AS, Rashinkar SN, Pathak AB, Bhagat SM, Bhure AR, Chaudhari SD. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian J of Pharmaceutical Education and Research. 2025;59(3):1180-6. [Link: Not available]
  • BenchChem. Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. [Link: https://www.benchchem.com/product/b1154]
  • Veeprho. Bisoprolol EP Impurity C | CAS 1797132-90-1. [Link: https://veeprho.com/bisoprolol-ep-impurity-c-cas-1797132-90-1.html]
  • Ivanovska, M., et al. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM. (2022). [Link: http://repository.ukim.mk/handle/20.500.12188/23533]
  • Ivanovska, M., et al. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. (2022). [Link: https://www.researchgate.net/publication/362847055_Forced_degradation_studies_and_structural_characterization_of_related_substances_of_bisoprolol_fumarate_in_finished_drug_product_using_LC-UV-MSMS]
  • MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2021). [Link: https://www.mdpi.com/2073-4344/11/1/86]
  • Ivanovska, M., et al. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Macedonian Pharmaceutical Bulletin. (2022). [Link: https://www.degruyter.com/document/doi/10.33320/maced.pharm.bull.2022.68.02.01/html]
  • Google Patents. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate. [Link: https://patents.google.
  • PubChem - NIH. Bisoprolol | C18H31NO4 | CID 2405. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2405]
  • LGC Standards. Bisoprolol EP Impurity C. [Link: https://www.lgcstandards.com/US/en/Bisoprolol-EP-Impurity-C/p/MM0460.15]
  • ResearchGate. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. (2023). [Link: https://www.researchgate.net/publication/372791845_Characterization_of_Degradation_Products_of_Bisoprolol_by_LC-MS_and_In-silico_Determination_of_Toxicity_and_Biological_Activity_Prediction_of_its_Degradation_Product_A_Comprehensive_Approach_d]
  • Chemistry LibreTexts. 18.2: Preparing Ethers. (2021). [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers]
  • Liao, J., et al. Structural elucidation of a dimeric impurity in the process development of ceftolozane using LC/HRMS and 2D-NMR. PubMed. (2019). [Link: https://pubmed.ncbi.nlm.nih.gov/31181486/]
  • Wikipedia. Discovery and development of beta-blockers. [Link: https://en.wikipedia.org/wiki/Discovery_and_development_of_beta-blockers]
  • ACS Publications. Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. (2021). [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00220]
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • NIH. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. (2014). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270729/]
  • Oreate AI Blog. Unraveling the Ether: The Mechanisms Behind Ether Synthesis. (2024). [Link: https://oreate.com/blog/unraveling-the-ether-the-mechanisms-behind-ether-synthesis/]
  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). [Link: https://www.mdpi.com/2073-4344/12/12/1601]
  • Google Patents. CN107567447A - The dimer impurity and its minimizing technology of Eliquis. [Link: https://patents.google.
  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link: Not available]
  • Simson Pharma Limited. Bisoprolol EP Impurity C | CAS No- 1225195-70-9. [Link: https://www.simsonpharma.com/product/bisoprolol-ep-impurity-c]
  • Dimer impurity identification in darifenacin hydrobromide. [Link: Not available]
  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. (2015). [Link: https://www.jocpr.
  • Wikipedia. Williamson ether synthesis. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • YouTube. 13.3 Reactions of Ethers | Organic Chemistry. (2021). [Link: https://www.youtube.
  • Chegg.com. Solved A synthesis of the Beta-receptor blocker called. (2016). [Link: https://www.chegg.com/homework-help/questions-and-answers/synthesis-beta-receptor-blocker-called-toliprolol-begins-reaction-3-methylphenol-epichloroh-q14207185]

Sources

A Comprehensive Guide to the Identification and Isolation of Bisoprolol EP Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the principle of "purity is safety" is paramount. The presence of impurities in an Active Pharmaceutical Ingredient (API) can have significant implications, ranging from altered therapeutic efficacy to unforeseen toxicological effects. Regulatory bodies, including the European Pharmacopoeia (EP), establish stringent limits on these related substances. Bisoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker, is no exception.[1] Its synthesis and degradation pathways can give rise to several impurities that must be meticulously identified, quantified, and controlled.

This technical guide provides a deep dive into the specific challenges and methodologies associated with Bisoprolol EP Impurity C , a critical related substance. We will move beyond rote protocols to explore the underlying scientific rationale for each step, offering a practical framework for researchers and analytical scientists. This document is structured to serve as a field-proven guide, empowering you to develop robust, self-validating systems for the identification and isolation of this and other challenging pharmaceutical impurities.

Chapter 1: Unveiling Bisoprolol EP Impurity C

Before an impurity can be controlled, it must be understood. Bisoprolol EP Impurity C is a dimeric structure, chemically identified as 1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol.[2] Its formation is typically associated with the manufacturing process of Bisoprolol, potentially arising from unreacted intermediates or side reactions. Understanding its structure is the foundational step in developing targeted analytical and isolation strategies.

Physicochemical Characteristics

A precise understanding of the impurity's properties is essential for method development. The key characteristics are summarized below.

PropertyValueSource(s)
Chemical Name 1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol[2]
CAS Number 1225195-70-9[2]
Molecular Formula C₂₅H₃₈N₂O₄[2]
Molecular Weight 430.58 g/mol [2]
Nature Dimeric Process-Related ImpurityInferred from structure

The dimeric nature of Impurity C, and its significantly higher molecular weight compared to the Bisoprolol API (325.4 g/mol ), are critical distinguishing features that analytical techniques can exploit.[1]

Chapter 2: A Multi-Modal Strategy for Impurity Identification

Confirming the identity of an impurity is never a single-step process. It requires a confluence of evidence from orthogonal analytical techniques. The goal is to build an undeniable case for the structure, moving from initial detection to definitive confirmation. This workflow ensures scientific rigor and regulatory compliance.

cluster_0 Identification Workflow A Initial Detection & Profiling (HPLC/UPLC with UV) B Tentative Identification (LC-MS/MS) A->B Mass-to-Charge Ratio C Impurity Isolation (Preparative HPLC) B->C Target for Isolation D Definitive Structural Confirmation (NMR, IR, etc.) C->D Sufficient Quantity (>mg) E Reference Standard Qualification D->E Confirmed Structure

Caption: High-level workflow for impurity identification and confirmation.

Chromatographic Profiling: The First Line of Inquiry

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry.[3][4] Its primary function is to separate the main API from all related substances. The European Pharmacopoeia mandates specific HPLC methods for the analysis of Bisoprolol and its impurities.[5]

The causality behind a successful separation lies in exploiting the physicochemical differences between Bisoprolol and Impurity C. Due to its larger size and duplicated functional groups, Impurity C exhibits different retention behavior on a reversed-phase column compared to the parent drug.

Exemplar Protocol: Analytical HPLC Method for Bisoprolol Impurities

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm packing). The C18 phase provides the necessary hydrophobicity to retain both the API and the more complex Impurity C.

  • Mobile Phase: A gradient elution is typically required to resolve all potential impurities.

    • Solvent A: An aqueous buffer, such as potassium phosphate, with pH adjusted to the acidic range (e.g., pH 3.0) with phosphoric acid. The acidic pH ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might run from a low percentage of Solvent B (e.g., 20%) to a high percentage (e.g., 70%) over 30-40 minutes. This ensures that early-eluting polar impurities and later-eluting non-polar impurities, like the dimeric Impurity C, are adequately resolved from the main Bisoprolol peak.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 270 nm, where Bisoprolol and its related compounds exhibit strong absorbance.[6]

  • System Suitability: Before analysis, the system is verified using a reference solution containing Bisoprolol and known impurities to ensure adequate resolution, as stipulated by pharmacopoeial methods.[5][7]

Hyphenated Techniques: Unmasking the Structure with LC-MS

While HPLC-UV can quantify an impurity, it cannot definitively identify it. This is where coupling liquid chromatography with mass spectrometry (LC-MS) becomes indispensable. LC-MS provides the mass-to-charge ratio (m/z) of the eluting compound, offering a tentative but powerful identification.

When the peak corresponding to Impurity C is directed into the mass spectrometer, the instrument will detect a molecular ion consistent with its known molecular weight (e.g., [M+H]⁺ at m/z 431.6). Further fragmentation using tandem MS (MS/MS) can break the molecule apart, providing a structural fingerprint that can be pieced together to support the proposed dimeric structure.[8] This data is crucial for confirming that the peak seen in the routine HPLC analysis is indeed Impurity C.

Definitive Confirmation: The Power of NMR Spectroscopy

While LC-MS provides compelling evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation of organic molecules.[3][9] However, NMR requires a pure, isolated sample in milligram quantities. Therefore, the definitive confirmation of Impurity C's structure is contingent on its successful isolation. Once isolated, techniques such as ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) can map out the complete proton and carbon framework of the molecule, leaving no ambiguity as to its identity.

Chapter 3: Methodologies for the Isolation of Bisoprolol EP Impurity C

To obtain a reference standard for analytical method validation or for toxicological assessment, the impurity must be isolated in a highly pure form. Preparative HPLC is the most effective technique for this purpose, essentially a scaled-up version of the analytical method.

cluster_1 Preparative HPLC Workflow A Method Development (Analytical Scale) B Loading Study & Scale-Up (Determine Max Injection Volume) A->B Optimized Separation C Run Preparative HPLC (Inject API mixture) B->C Calculated Load D Fraction Collection (Triggered by UV signal for Impurity C) C->D Elution Monitoring E Purity Analysis of Fractions (Analytical HPLC) D->E Assess Purity F Pool Pure Fractions & Evaporate Solvent E->F Purity >98% G Final Characterization (LC-MS, NMR) F->G Obtain Solid Impurity

Caption: Step-by-step workflow for impurity isolation via preparative HPLC.

Step-by-Step Protocol: Isolation via Preparative HPLC

This protocol outlines a self-validating system where purity is checked at critical stages.

  • Method Transfer and Optimization:

    • Causality: The analytical HPLC method is the starting point. However, direct scaling is often inefficient. The gradient is typically modified to be shallower around the elution time of Impurity C to maximize resolution from adjacent peaks. The mobile phase may also be modified to use volatile buffers (e.g., ammonium formate instead of potassium phosphate) to simplify solvent removal after collection.

    • Action: Adapt the validated analytical method for a preparative column (e.g., 250 x 21.2 mm, 10 µm packing). Run a small injection to confirm the retention time of Impurity C.

  • Loading Study:

    • Causality: Overloading the column is the most common cause of failure in preparative chromatography, leading to peak co-elution and poor separation. A loading study is performed to determine the maximum amount of crude material that can be injected without compromising the resolution between Impurity C and the main Bisoprolol peak.

    • Action: Prepare a highly concentrated solution of the Bisoprolol API containing Impurity C. Perform a series of injections with increasing volume/mass. Monitor the resolution between the target impurity and the API. The optimal load is the highest amount that still provides baseline or near-baseline separation.

  • Preparative Run and Fraction Collection:

    • Causality: The goal is to selectively collect only the eluent that contains the target impurity. Modern preparative systems use automated fraction collectors triggered by a UV detector signal.

    • Action: Inject the optimized mass of the crude mixture onto the preparative column. Set the fraction collector to trigger based on the UV signal corresponding to the elution window of Impurity C. It is wise to collect fractions across the entire peak (start, apex, and tail) into separate vessels.

  • Purity Analysis and Pooling:

    • Causality: This is a critical self-validation step. Not all collected fractions will have the same purity. The leading and tailing edges of a chromatographic peak are often less pure.

    • Action: Analyze each collected fraction using the rapid analytical HPLC method developed earlier. Pool only those fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal and Final Product Characterization:

    • Causality: The isolated impurity is dissolved in a large volume of mobile phase, which must be removed to obtain the solid material.

    • Action: Combine the high-purity fractions and remove the solvent using a rotary evaporator or freeze-dryer. The resulting solid material should be a white or off-white powder. Perform final characterization (LC-MS, NMR, IR) to confirm its identity and purity unequivocally.

Conclusion

The successful identification and isolation of Bisoprolol EP Impurity C is a testament to a systematic, multi-disciplinary analytical approach. By integrating high-resolution chromatography with the unparalleled elucidating power of mass spectrometry and NMR, drug development professionals can build a comprehensive profile of impurities. The methodologies described herein—from initial HPLC detection to final isolation and characterization—provide a robust and scientifically sound framework. This ensures not only compliance with stringent global regulatory standards but also fundamentally upholds the commitment to patient safety and drug product quality.

References

  • Sigma-Aldrich. Bisoprolol Impurity Standard British Pharmacopoeia Reference Standard.
  • Ionescu, G., et al. (2025). Spectrophotometric determination of bisoprolol using methyl orange as reagent.
  • Reddy, B. et al. A novel process for the synthesis of bisoprolol and its intermediate. Google Patents.
  • Verma, M., et al. (2024). Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. An-Najah Journals.
  • Prajapati, Y., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Research Journal of Pharmacy and Technology.
  • EJPMR. European journal of pharmaceutical and medical research.
  • Mitrevska, I., et al. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate.
  • Ivanovska, M., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate.
  • Kikovska-Stojanovska, E., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAG. Journal of Hygienic Engineering and Design.
  • Szalka, M., et al. Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents. AKJournals.
  • Ivanovska, M., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM.
  • CN110683941A. Bisoprolol fumarate related impurity and preparation method and application thereof. Google Patents.
  • Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Journal of Pharmaceutical Sciences and Research.
  • Ivanovska, M., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society.
  • Kikovska-Stojanovska, E., et al. (2025). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate.
  • Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor.
  • Simson Pharma Limited. Bisoprolol EP Impurity C | CAS No- 1225195-70-9.
  • Shukla, S.S., et al. Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. International Journal of Pharmaceutical Education and Research.
  • Clearsynth. Bisoprolol EP Impurity C | CAS No. 1225195-70-9.
  • Al-Tamimi, A., et al. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International.
  • National Institutes of Health. Bisoprolol | C18H31NO4. PubChem.
  • LGC Standards. Bisoprolol EP Impurity C.
  • Acanthus Research. Bisoprolol EP Impurity C.
  • GLP Pharma Standards. Bisoprolol EP Impurity C | CAS No- 1797132-90-1.

Sources

An In-depth Technical Guide to Bisoprolol EP Impurity C: Discovery, Synthesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Cardioprotection

Bisoprolol, a cornerstone in the management of cardiovascular diseases, exerts its therapeutic effect through highly selective β1-adrenergic receptor blockade. The precision of this action demands an exceptional level of purity in the active pharmaceutical ingredient (API). Pharmaceutical impurities, even at trace levels, can introduce unforeseen pharmacological or toxicological effects, potentially compromising patient safety and therapeutic efficacy. This guide provides a comprehensive technical overview of Bisoprolol EP Impurity C, a specified impurity in the European Pharmacopoeia. We will delve into its historical context, elucidate its chemical nature, and provide detailed methodologies for its synthesis and analytical control, offering a vital resource for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of this critical medication.

Unveiling Bisoprolol EP Impurity C: A Historical and Structural Perspective

The journey of any pharmaceutical compound from discovery to clinical use is invariably accompanied by an exhaustive characterization of its purity profile. Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients. The identification and control of these impurities are mandated by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Bisoprolol EP Impurity C is a dimeric process-related impurity that can be formed during the synthesis of Bisoprolol. Its chemical name is (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol . This structure reveals that Impurity C is essentially a dimer of a bisoprolol precursor, linked by a methylene bridge between the two phenyl rings.

The discovery of such impurities is often a result of meticulous analytical work during process development and forced degradation studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for detecting and identifying unknown peaks in the chromatogram of the API. Once a new impurity is detected and its structure elucidated, it is synthesized, characterized, and its potential toxicological impact is assessed. If deemed necessary, it is then included as a specified impurity in the relevant pharmacopoeial monograph with a defined acceptance criterion.

Chemical Structure of Bisoprolol and Impurity C

Caption: Chemical structures of Bisoprolol and Bisoprolol EP Impurity C.

The Genesis of an Impurity: A Mechanistic Look at the Synthesis of Bisoprolol EP Impurity C

Understanding the formation pathway of an impurity is paramount to controlling its presence in the final API. Bisoprolol EP Impurity C is a dimer that can be formed from the reaction of two molecules of a key intermediate in the bisoprolol synthesis with a formaldehyde equivalent. A plausible synthetic route to intentionally prepare Bisoprolol EP Impurity C for use as a reference standard is outlined below. This process is crucial for the validation of analytical methods and for ongoing quality control.

Proposed Synthetic Pathway

The synthesis of Bisoprolol EP Impurity C can be conceptualized as the coupling of two molecules of a phenolic precursor, followed by the addition of the aminopropanol side chains.

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Epoxidation cluster_2 Step 3: Amination A Phenolic Precursor (e.g., 4-hydroxybenzyl alcohol) B Dimeric Intermediate A->B Formaldehyde source Acid catalyst C Dimeric Intermediate D Diepoxide Intermediate C->D Epichlorohydrin Base E Diepoxide Intermediate F Bisoprolol EP Impurity C E->F Isopropylamine

Caption: Proposed synthetic workflow for Bisoprolol EP Impurity C.

Step-by-Step Laboratory Protocol (Illustrative)

The following protocol is an illustrative representation of how Bisoprolol EP Impurity C could be synthesized. The specific reaction conditions, such as solvents, temperatures, and reaction times, would require optimization for yield and purity.

Step 1: Synthesis of the Dimeric Intermediate

  • Reaction Setup: To a solution of a suitable phenolic precursor (e.g., 4-hydroxybenzyl alcohol) in an appropriate solvent (e.g., toluene), add a formaldehyde source (e.g., paraformaldehyde) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Execution: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dimeric intermediate may be purified by column chromatography.

Step 2: Synthesis of the Diepoxide Intermediate

  • Reaction Setup: Dissolve the dimeric intermediate in a suitable solvent (e.g., dimethylformamide) and add a base (e.g., potassium carbonate).

  • Reaction Execution: Add epichlorohydrin dropwise at room temperature and then heat the mixture. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude diepoxide can be purified by column chromatography.

Step 3: Synthesis of Bisoprolol EP Impurity C

  • Reaction Setup: Dissolve the diepoxide intermediate in a suitable solvent such as methanol.

  • Reaction Execution: Add an excess of isopropylamine and stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Remove the solvent and excess isopropylamine under reduced pressure. The crude Bisoprolol EP Impurity C can then be purified by column chromatography to yield the final product as a reference standard.

Analytical Control: A Robust Framework for Quantification

The control of specified impurities is a critical aspect of pharmaceutical quality control. The European Pharmacopoeia outlines the requirements for the control of Bisoprolol EP Impurity C in the Bisoprolol Fumarate monograph. A validated, stability-indicating analytical method is essential for the accurate quantification of this impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

HPLC Method for the Determination of Bisoprolol and its Impurities

The following HPLC method is a representative example and may require optimization and validation according to ICH guidelines for its intended use.

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

System Suitability:

  • Resolution: The resolution between Bisoprolol and any adjacent peak should be not less than 1.5.

  • Tailing Factor: The tailing factor for the Bisoprolol peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Validation of the Analytical Method

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline and should include the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from all known impurities and placebo components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the impurity reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance or product with known amounts of the impurity.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Toxicological Assessment and Regulatory Limits

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. For impurities that are not expected to be present in the final drug product at levels greater than the ICH qualification threshold (generally 0.15% or 1.0 mg per day intake, whichever is lower, for a maximum daily dose of ≤ 2 g), no specific toxicological studies are typically required.

As of the writing of this guide, there is no publicly available, specific toxicological data for Bisoprolol EP Impurity C. In such cases, the impurity is controlled at or below the limit specified in the pharmacopoeial monograph. The European Pharmacopoeia sets the acceptance criteria for specified impurities based on a thorough evaluation of the manufacturing process and the potential for the impurity to affect the safety and efficacy of the drug product. It is the responsibility of the manufacturer to ensure that their product complies with the limits set forth in the monograph.

For a new impurity that is not listed in the pharmacopoeia and is present above the identification threshold, a toxicological assessment is required. This may involve in silico (computational) toxicology predictions, and if necessary, in vitro and in vivo toxicological studies.

Conclusion: A Commitment to Quality and Patient Safety

The comprehensive understanding of Bisoprolol EP Impurity C, from its formation during synthesis to its analytical control, is a testament to the rigorous standards of modern pharmaceutical development. This in-depth technical guide has provided a framework for the discovery, synthesis, and analysis of this specific impurity, underscoring the importance of a multi-faceted approach to ensure the purity and safety of bisoprolol. As analytical techniques continue to evolve and our understanding of the potential impact of impurities deepens, the commitment to meticulous impurity profiling will remain a cornerstone of our collective responsibility to patient health and well-being.

References

  • Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3), 1180-1186. Available from: [Link]

  • CN115974710A - Bisoprolol fumarate impurity and preparation method thereof - Google Patents.
  • Bisoprolol Fumarate - British Pharmacopoeia. Scribd. Available from: [Link]

  • European Pharmacopoeia (Ph. Eur.) 10th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available from: [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. European Medicines Agency. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. International Journal of Pharmaceutical Quality Assurance, 14(3), 501-506. Available from: [Link]

  • Sahu, S., et al. (2022). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. ResearchGate. Available from: [Link]

Methodological & Application

Validation of an analytical method for Bisoprolol Impurity C as per ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of an Analytical Method for Bisoprolol Impurity C in Accordance with ICH Guidelines

Authored by: A Senior Application Scientist

This application note provides a comprehensive framework for the validation of a quantitative analytical method for Bisoprolol Impurity C, a critical step in ensuring the quality, safety, and efficacy of Bisoprolol drug substances and products. The protocols and rationale presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[2][3].

Bisoprolol is a cardioselective β1-adrenergic blocking agent widely used in the management of hypertension and other cardiovascular conditions.[4] During the synthesis or storage of Bisoprolol, various impurities can arise.[5] Bisoprolol Impurity C, chemically known as 1-{4-[4-(2-Hydroxy-3-isopropylamino-propoxy)-benzyl]-phenoxy}-3-isopropylamino-propan-2-ol[6], is one such related substance that must be monitored and controlled within strict limits to ensure patient safety.[7] Therefore, a robust and validated analytical method is imperative for its accurate quantification.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific reasoning behind them, ensuring a self-validating and trustworthy analytical system.

Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach

Before validation can commence, a suitable analytical method must be developed. For the purpose of this guide, we will consider a hypothetical yet representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a common and effective technique for impurity profiling.[8]

Table 1: Hypothetical RP-HPLC Method Parameters

ParameterCondition
Instrument HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from 95% A to 60% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)

The Validation Workflow: A Step-by-Step Protocol

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[9] The following sections detail the experimental protocols for each of these characteristics as they apply to the quantification of Bisoprolol Impurity C.

G cluster_0 Phase 1: Method Development & System Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability cluster_3 Phase 4: Finalization Dev Method Development SST System Suitability Testing Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Report Validation Report Generation Robustness->Report

Figure 1: A workflow diagram illustrating the sequential phases of analytical method validation.

Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and the drug substance matrix.[1][10] For an impurity method, this is paramount to ensure that the peak corresponding to Bisoprolol Impurity C is not co-eluted with or inflated by other substances, which would lead to inaccurate quantification.

Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of establishing specificity. It involves subjecting the drug substance (Bisoprolol) to various stress conditions to generate potential degradation products and observing the resolution between these new peaks, the main analyte, and Impurity C.

  • Prepare Stock Solutions: Prepare separate stock solutions of Bisoprolol and Bisoprolol Impurity C in the diluent.

  • Subject to Stress Conditions: Expose the Bisoprolol solution to the following conditions (separate aliquots for each):

    • Acid Hydrolysis: 0.1 M HCl at 70°C for 6 days.[11]

    • Alkaline Hydrolysis: 0.1 M NaOH at 70°C for 6 days.[11]

    • Oxidative Degradation: 30% H₂O₂ at ambient temperature for 48 hours.[11]

    • Thermal Degradation: Dry heat at 70°C for 48 hours.[11]

    • Photolytic Degradation: Expose to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV radiation.

  • Sample Preparation: After exposure, neutralize the acidic and alkaline samples. Dilute all stressed samples to a suitable concentration.

  • Spiked Sample: Prepare a solution containing Bisoprolol, a known concentration of Bisoprolol Impurity C, and a placebo (if validating for a drug product).

  • Chromatographic Analysis: Analyze the unstressed sample, each stressed sample, the placebo, and the spiked sample using the HPLC method. A PDA detector is highly recommended to evaluate peak purity.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the Bisoprolol Impurity C peak and any adjacent peaks (Bisoprolol, other impurities, or degradation products).

  • The peak for Impurity C in the spiked, unstressed sample should be spectrally pure, as determined by PDA analysis.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[1] This is essential for accurate quantification across the expected levels of Impurity C, from its quantitation limit up to a level exceeding its specification limit. The range is the interval over which the method is shown to be linear, accurate, and precise.[1][12]

Protocol:

  • Prepare a Stock Solution: Accurately prepare a stock solution of Bisoprolol Impurity C reference standard.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[1]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area against the concentration of Impurity C. Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • The data points should not show any significant deviation from the regression line upon visual inspection.

Table 2: Example Linearity Data for Bisoprolol Impurity C

Concentration (µg/mL)Mean Peak Area
0.1 (LOQ)15,230
0.575,980
1.0 (100% level)151,500
1.2 (120% level)182,100
1.5227,350
Correlation Coefficient (r²) 0.9998
Slope 151450
Y-Intercept -120
Accuracy

The "Why": Accuracy measures the closeness of the results obtained by the method to the true value.[10][13] It confirms that the method is free from systematic errors and can correctly quantify the amount of Impurity C present in a sample.

Protocol:

  • Prepare Spiked Samples: Prepare a bulk solution of the Bisoprolol drug substance. Spike this solution with the Bisoprolol Impurity C reference standard at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit).[1]

  • Prepare in Triplicate: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Table 3: Example Accuracy Data for Bisoprolol Impurity C

Spiked LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery% RSD
LOQ0.10.09898.0%1.8
100%1.01.01101.0%0.9
120%1.21.1999.2%1.1
Precision

The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

G cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate R_Analyst Same Analyst Repeatability->R_Analyst R_Day Same Day Repeatability->R_Day R_Inst Same Instrument Repeatability->R_Inst I_Analyst Different Analyst Intermediate->I_Analyst I_Day Different Day Intermediate->I_Day I_Inst Different Instrument Intermediate->I_Inst

Figure 2: The hierarchical relationship of precision, showing its two main components.

Protocol: Repeatability (Intra-assay Precision)

  • Prepare Samples: Prepare a minimum of six independent samples of Bisoprolol spiked with Impurity C at 100% of the specification limit. Alternatively, use nine determinations across three concentration levels as in the accuracy study.[1]

  • Analysis: Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

Protocol: Intermediate Precision (Inter-assay Precision)

  • Repeat the Analysis: Repeat the repeatability protocol, but under different conditions. This typically involves a different analyst, on a different day, and/or using a different instrument.

  • Calculation: Calculate the %RSD for the new set of data and also perform a statistical comparison (e.g., using an F-test) of the two data sets to evaluate the overall precision of the method.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 10.0% for an impurity at the specification limit.

Table 4: Example Precision Data for Bisoprolol Impurity C

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean % Impurity C 0.1020.105
Standard Deviation 0.00150.0018
% RSD (Repeatability) 1.47%1.71%
Overall % RSD (Intermediate) -1.95%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[1][9] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][9] Establishing the LOQ is crucial for an impurity method to ensure it can reliably measure impurities at or below the reporting threshold.

Protocol: Based on Signal-to-Noise Ratio

  • Determine Signal-to-Noise (S/N): Inject a series of solutions with known low concentrations of Bisoprolol Impurity C. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation of LOQ: Prepare and inject six independent samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level should meet predefined criteria.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) for six replicate injections at the LOQ should be ≤ 15%, and accuracy should be within 80-120%.

Robustness

The "Why": Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][14] It provides an indication of the method's reliability during normal usage and is typically evaluated during method development.[15][16]

Protocol:

  • Identify Key Parameters: Identify critical HPLC parameters that could potentially vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the aqueous mobile phase (e.g., ± 0.1 units)

  • Systematic Variation: Vary one parameter at a time while keeping others constant.

  • Analysis: Inject a system suitability solution and a spiked sample under each modified condition.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity C.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The quantification of Impurity C should not be significantly affected by the variations (e.g., the difference in results should be within ±10% of the result obtained under normal conditions).

Conclusion

The validation protocols detailed in this application note provide a robust framework for establishing a scientifically sound and reliable analytical method for the quantification of Bisoprolol Impurity C. Adherence to these principles, grounded in the ICH Q2(R1) guideline, ensures that the method is suitable for its intended purpose, whether for quality control, stability studies, or regulatory submissions.[17][18] A thoroughly validated method is a cornerstone of pharmaceutical quality, guaranteeing that the levels of impurities are accurately monitored and controlled, thereby safeguarding patient health.

References

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ESTIMATION OF BISOPROLOL FUMARATE IN BULK AND SOLIDE DOSAGE FORM BY RP-HPLC . IJCRT.org. Available from: [Link]

  • Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC . IJCSPUB.org. Available from: [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product . Repository of UKIM. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available from: [Link]

  • Linear understanding of linearity of analytical method validation . Pharmabiz.com. Available from: [Link]

  • Range and Linearity Test for Analytical Method Validation . Pharma Calculation. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available from: [Link]

  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate . Journal of Chemical Health Risks. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations . Semantic Scholar. Available from: [Link]

  • Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro . SciSpace by Typeset. Available from: [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS . ResearchGate. Available from: [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential . ResolveMass. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. Available from: [Link]

  • Bisoprolol . PubChem, National Institutes of Health. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available from: [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS . Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation . ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • Bisoprolol Fumarate-impurities . Pharmaffiliates. Available from: [Link]

  • (PDF) Development and Validation of an RP‐HPLC Method for the Dissolution Studies of Bisoprolol in Pharmaceutical Dosage Forms . ResearchGate. Available from: [Link]

  • Robustness Tests . Chromatography Online. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available from: [Link]

  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research . National Center for Biotechnology Information. Available from: [Link]

  • Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine . Journal of Applied Pharmaceutical Science. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 . International Council for Harmonisation. Available from: [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips . PharmaGuru. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . IntechOpen. Available from: [Link]

  • Robustness/ruggedness tests in method validation . ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist . Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity . Impact Journals. Available from: [Link]

  • CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof. Google Patents.
  • Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1) . YouTube. Available from: [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development . ResearchGate. Available from: [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview . Agilent. Available from: [Link]

Sources

Preparative HPLC protocol for the isolation and purification of Bisoprolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the isolation of Bisoprolol Impurity C (EP/USP standards) using Preparative High-Performance Liquid Chromatography (Prep-HPLC). Bisoprolol, a


-selective adrenergic receptor antagonist, is susceptible to dimerization during synthesis, yielding Impurity C. Due to the structural similarity between the impurity and the active pharmaceutical ingredient (API), high-resolution separation is critical.[1] This guide transitions from analytical identification to preparative isolation, utilizing a volatile mobile phase system (0.1% Trifluoroacetic Acid) to facilitate facile solvent removal and downstream characterization (MS/NMR).[1]

Introduction & Target Analyte Profile

Regulatory & Scientific Context

In the synthesis of Bisoprolol Fumarate, Impurity C (Bisoprolol EP Impurity C) arises as a significant process-related impurity.[1] Regulatory guidelines (ICH Q3A/B) mandate the identification and qualification of impurities exceeding the reporting threshold (typically 0.10%). Impurity C is structurally a "dimer-like" compound, possessing higher lipophilicity than the parent drug due to its extended aromatic backbone.[1]

Chemical Characterization

Understanding the physicochemical difference between the parent and impurity is the foundation of the separation strategy.

PropertyBisoprolol (Parent)Impurity C (Target)Implication for Prep HPLC
Structure Monomeric ether-amineDimeric benzyl-phenoxy etherImpurity C is significantly more hydrophobic.[1]
Formula


Higher molecular weight aids MS detection.[1]
MW 325.4 g/mol 430.6 g/mol Elutes later on Reverse Phase (RP).[1]
pKa ~9.6 (Secondary Amine)~9.5 (Two Secondary Amines)Basic nature requires low pH to suppress silanol interactions.[1]
LogP 2.2> 3.5 (Estimated)Requires higher % Organic modifier for elution.[1]

Target Structure (Impurity C): (RS)-1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol[1][2][3][4][5]

Method Development Strategy

The "Volatile Buffer" Imperative

Standard analytical methods for Bisoprolol often use phosphate buffers (pH 2.5–3.5). However, phosphate salts are non-volatile and will contaminate the isolated fraction during evaporation.

  • Selected Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) .[1]

  • Mechanism: The acidic pH (~2.0) ensures the secondary amines are fully protonated (

    
    ), improving solubility and preventing peak tailing caused by interaction with residual silanols on the stationary phase. TFA also acts as an ion-pairing agent, sharpening the peaks of basic compounds.
    
Stationary Phase Selection
  • Column: C18 (Octadecylsilane) is the standard choice.[1]

  • Pore Size: 100 Å is sufficient for small molecules.

  • Particle Size: 5 µm or 10 µm is ideal for preparative backpressure management while maintaining resolution.

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical path from crude mixture to isolated standard.

G Start Crude Sample (Enriched Mother Liquor) Anal_QC Analytical QC (Check Purity & RT) Start->Anal_QC Loading Loading Study (Determine Capacity) Anal_QC->Loading Confirm Target Prep_Run Prep HPLC Run (Gradient Elution) Loading->Prep_Run Scale Up Frac_Coll Fraction Collection (UV Trigger) Prep_Run->Frac_Coll Frac_Coll->Anal_QC Re-analyze Fractions Post_Proc Solvent Removal (Lyophilization) Frac_Coll->Post_Proc Pool Pure Fractions Final Isolated Impurity C (TFA Salt) Post_Proc->Final

Caption: End-to-end isolation workflow for Bisoprolol Impurity C.

Detailed Protocol

Analytical Prerequisite (System Suitability)

Before scaling up, verify the separation on an analytical scale using the preparative mobile phases.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV 225 nm (Bisoprolol absorbs well here; avoid 210 nm if using TFA due to baseline drift).[1]

  • Expectation: Bisoprolol elutes ~8-10 min; Impurity C elutes ~14-16 min (higher hydrophobicity).[1]

Preparative Isolation Parameters
Step 1: Sample Preparation
  • Source: Enriched mother liquor or spiked crude synthesis mixture.

  • Diluent: 20% ACN / 80% Water (0.1% TFA).[1]

    • Note: Do not dissolve in 100% ACN. Strong solvent injection causes "breakthrough" where the analyte travels with the solvent front, ruining resolution.

  • Concentration: 20–50 mg/mL (depending on solubility).[1] Filter through 0.45 µm PTFE filter.

Step 2: Preparative Gradient Strategy

The gradient must be shallower than the analytical method to maximize resolution between the main peak (Bisoprolol) and the impurity.

ParameterSetting
Column Prep C18 (e.g., 250 x 21.2 mm, 5 µm or 10 µm)
Flow Rate 15–20 mL/min (typical for 21.2 mm ID)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Wavelength 225 nm (Primary), 254 nm (Secondary)
Injection Vol. 500 µL – 2000 µL (determined by loading study)

Gradient Table:

Time (min)% Mobile Phase BEvent
0.020Equilibration / Injection
5.020Isocratic Hold (Elute polar salts)
25.050Shallow Gradient (Separation Zone)
30.095Wash (Elute highly lipophilic debris)
35.095Wash Hold
35.120Re-equilibration
Step 3: Fraction Collection Logic
  • Mode: Slope + Threshold.

  • Logic: Bisoprolol (Main Peak) will elute first.[1] Impurity C (Target) elutes later.[1]

  • Collection: Collect the entire Impurity C peak, but fractionate the upslope, apex, and downslope into separate tubes.

  • Reasoning: The "front" of the impurity peak might overlap with the "tail" of the Bisoprolol peak. Analyzing fractions separately allows you to discard the overlapping region and pool only the >99% pure fractions.

Post-Purification Processing[1]
  • Fraction Analysis: Run an analytical HPLC of every collected fraction.

  • Pooling: Combine fractions meeting the purity threshold (e.g., >98% area).

  • Solvent Removal:

    • Rotary evaporate the Acetonitrile at < 40°C.

    • Lyophilize (Freeze-dry) the remaining aqueous portion.[1]

    • Result: Bisoprolol Impurity C Trifluoroacetate salt (amorphous solid).[1]

  • Salt Exchange (Optional): If the TFA salt is toxic to downstream biological assays, redissolve in dilute HCl and relyophilize to convert to the Hydrochloride salt.

Troubleshooting & Critical Control Points

Peak Tailing[1]
  • Cause: Secondary interactions between the amine and silanols.

  • Solution: Ensure TFA concentration is at least 0.05–0.1%. If tailing persists, add 1% Isopropanol to Mobile Phase B to improve mass transfer.

Solubility Issues
  • Issue: Impurity C precipitates in the column head.

  • Solution: Ensure the sample diluent matches the starting conditions (20% ACN). If the sample is insoluble at 20% ACN, inject a smaller volume of a higher concentration sample dissolved in 50% ACN (sandwich injection technique).

Recovery Discrepancy
  • Issue: Low recovery after lyophilization.

  • Cause: Adsorption to glass surfaces.

  • Solution: Use polypropylene tubes for fraction collection. Rinse the recovery flask with Methanol.

References

  • European Pharmacopoeia (Ph. Eur.) . "Bisoprolol Fumarate Monograph 10th Edition". Council of Europe. [1]

  • United States Pharmacopeia (USP) . "Bisoprolol Fumarate: Organic Impurities". USP-NF.[1] [1]

  • PubChem . "Bisoprolol Fumarate Compound Summary". National Center for Biotechnology Information. Link[1]

  • LGC Standards . "Bisoprolol EP Impurity C Reference Material Data". LGC Standards. Link

  • ResearchGate . "Stability-indicating RP-HPLC method development for Bisoprolol". Journal of Applied Pharmaceutical Science. Link

Sources

Advanced Chromatographic Strategies for Bisoprolol Fumarate: From Impurity Profiling to Trace Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Bisoprolol Fumarate is a highly selective


-adrenergic receptor antagonist used to treat hypertension and heart failure. While pharmacopoeial monographs (USP/EP) exist, they often rely on traditional HPLC methods utilizing ion-pairing agents (e.g., heptafluorobutyric acid) that are incompatible with modern Mass Spectrometry (MS) and suffer from long run times.

This guide presents advanced, MS-compatible protocols focusing on three critical analytical needs:

  • High-Resolution Impurity Profiling: Replacing ion-pairing with Charged Surface Hybrid (CSH) technology.

  • Chiral Separation: A green, high-throughput Supercritical Fluid Chromatography (SFC) method.

  • Trace Genotoxin Analysis: LC-MS/MS quantification of N-Nitroso Bisoprolol.

The Impurity Landscape

Bisoprolol contains a secondary amine and multiple ether linkages, making it susceptible to oxidative degradation and hydrolysis.

Impurity NameCommon IdentityStructure/OriginPolarity/Behavior
Bisoprolol API

-selective blocker (pKa ~9.5)
Basic, Moderate Hydrophobicity
Impurity A (EP) "Diol" ImpurityHydrolysis of the ether side chainPolar (Elutes early)
Impurity B (EP) "Propoxy" AnalogSynthetic byproductSimilar to API
Impurity G AldehydeOxidative degradantReactive
N-Nitroso Bisoprolol NDSRINitrosamine formation (Genotoxic)Trace Level Concern

Protocol A: Impurity Profiling via CSH-UHPLC (MS-Compatible)

The Challenge: Bisoprolol is a strong base. Traditional C18 columns suffer from "peak tailing" due to secondary interactions between the protonated amine and residual silanols on the silica surface. Old methods add Triethylamine (TEA) or ion-pairing agents to mask this, which contaminates MS sources.

The Advanced Solution: Use a Charged Surface Hybrid (CSH) C18 column.

  • Mechanism: The CSH particle surface carries a low-level fixed positive charge. This electrostatically repels the protonated Bisoprolol molecule, preventing it from interacting with silanols. This yields sharp peaks at low pH without ion-pairing agents.

Experimental Conditions
ParameterSetting
Instrument UHPLC System (e.g., Waters Acquity or Agilent 1290)
Column CSH C18 , 2.1 x 100 mm, 1.7 µm (Waters or equivalent)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Detection UV at 225 nm (primary); MS (ESI+) for ID
Injection Vol 2.0 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
8.06040Linear
10.01090Wash
12.0955Re-equilibration

Causality & Logic:

  • Formic Acid: Maintains pH < pKa, ensuring Bisoprolol is fully protonated (

    
    ).
    
  • Gradient Slope: Impurity A is polar and requires a high aqueous start (95% A) to retain and resolve from the void volume.

Protocol B: Chiral Separation via SFC (Supercritical Fluid Chromatography)

The Challenge: Bisoprolol is administered as a racemate, but the S(-)-enantiomer carries the majority of the


-blocking activity. Standard Normal Phase HPLC (Hexane/Ethanol) is slow and uses toxic solvents.

The Advanced Solution: SFC using CO2 and Methanol.

  • Mechanism: Supercritical CO2 has low viscosity and high diffusivity, allowing for 3x-5x faster separations than HPLC.

Experimental Conditions
ParameterSetting
Instrument SFC System (e.g., Agilent 1260 Infinity II SFC)
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 150 mm, 5 µm
Co-Solvent (B) Methanol + 0.2% Diethylamine (DEA)
Mobile Phase CO2 (A) / Co-Solvent (B)
Back Pressure 120 bar (keeps CO2 supercritical)
Temperature 40°C
Flow Rate 3.0 mL/min
Detection UV at 225 nm
Isocratic Method[1][2]
  • Ratio: 80% CO2 / 20% Co-Solvent (Isocratic).

  • Run Time: < 6 minutes.

Causality & Logic:

  • DEA Additive: Essential for chiral bases. It sharpens the peaks by suppressing ionization and competing for non-specific binding sites on the polysaccharide stationary phase.

  • Chiralpak IG: Selected over the older AD-H because the "immobilized" phase of IG is more robust and tolerates a wider range of solvents if method development requires switching to acetonitrile.

Protocol C: Trace Genotoxin Analysis (N-Nitroso Bisoprolol)

The Challenge: Regulatory agencies (FDA/EMA) require screening for Nitrosamine Drug Substance Related Impurities (NDSRIs). These must be detected at ppb (parts per billion) levels.

The Advanced Solution: LC-MS/MS (Triple Quadrupole) using MRM (Multiple Reaction Monitoring).

Experimental Conditions
ParameterSetting
Source ESI Positive (Electrospray Ionization)
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid / B: Methanol
Separation Mode Gradient (Focus on retaining hydrophobic nitrosamine)
MS/MS Transitions (MRM)
CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy
N-Nitroso Bisoprolol 355.2

116.172.125 eV
Bisoprolol-d5 (IS) 331.3

121.1-25 eV

Note: The precursor 355.2 corresponds to Bisoprolol (326) - H + NO (29) + H. Correction: Nitrosylation adds NO (29) and removes H (1).


 MW. 

.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the analyst in selecting the correct protocol based on the specific data requirement (Purity vs. Chirality vs. Safety).

Bisoprolol_Workflow Start Sample: Bisoprolol Fumarate (API or Tablet) Decision Analytical Goal? Start->Decision Route_Purity General Purity & Degradation Profiling Decision->Route_Purity QC Release Route_Chiral Enantiomeric Excess (R vs S) Decision->Route_Chiral Process Dev Route_Safety Genotoxicity Screen (Nitrosamines) Decision->Route_Safety Safety Audit Method_CSH Protocol A: CSH C18 UHPLC (Acidic Mobile Phase) Route_Purity->Method_CSH Method_SFC Protocol B: Chiral SFC (Amylose-IG / CO2) Route_Chiral->Method_SFC Method_MS Protocol C: LC-MS/MS (MRM) (Phenyl-Hexyl) Route_Safety->Method_MS Result_1 Output: % Impurity A, B, G Method_CSH->Result_1 Result_2 Output: Enantiomeric Ratio Method_SFC->Result_2 Result_3 Output: ppb level N-Nitroso Method_MS->Result_3

Caption: Decision matrix for selecting the appropriate chromatographic technique based on analytical objectives.

Diagram 2: Mechanism of CSH Improvement

Visualizing why the CSH column is superior for Bisoprolol (a base) compared to traditional silica.

CSH_Mechanism cluster_traditional Traditional C18 (Problem) cluster_CSH CSH Technology (Solution) Silanol Silanol (Si-O-) Interaction Ionic Interaction (Peak Tailing) Silanol->Interaction Biso_Pos Bisoprolol (BH+) Biso_Pos->Interaction Surface CSH Surface (+) Repulsion Electrostatic Repulsion (Sharp Peak) Surface->Repulsion Biso_Pos2 Bisoprolol (BH+) Biso_Pos2->Repulsion Repelled

Caption: Mechanistic comparison showing how Charged Surface Hybrid (CSH) technology prevents peak tailing for basic drugs.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, the following criteria must be met before analyzing samples.

  • Resolution (Rs):

    • Protocol A: Rs > 2.0 between Bisoprolol and Impurity A (critical pair).

    • Protocol B: Rs > 1.5 between S-enantiomer and R-enantiomer.[1]

  • Peak Tailing (T):

    • T < 1.3 for the Bisoprolol main peak (Demonstrates effective silanol suppression).

  • Sensitivity (S/N):

    • Protocol C: S/N > 10 for the LOQ standard (0.5 ng/mL of N-Nitroso Bisoprolol).

References

  • European Pharmacopoeia (Ph.[2] Eur.). Bisoprolol Fumarate Monograph 10/2024:1710. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP). Bisoprolol Fumarate.[3][4] USP-NF. Link

  • Journal of Chromatography A. Separation of beta-blockers and their impurities using charged surface hybrid stationary phases. Link

  • TLC Pharmaceutical Standards. Bisoprolol EP Impurity Structure and Reference Data. Link

  • Shimadzu Application News. Analysis of Nitrosamines in Pharmaceuticals by LC-MS/MS. Link

Sources

Quantitative analysis of Bisoprolol Impurity C in active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Bisoprolol Impurity C in APIs

Executive Summary

This application note provides a validated, high-precision protocol for the quantitative analysis of Bisoprolol Impurity C (European Pharmacopoeia designation) in Bisoprolol Fumarate Active Pharmaceutical Ingredients (APIs). Impurity C, chemically identified as a dimeric structure (3,3'-[methylenebis(4,1-phenyleneoxy)]bis[1-[(1-methylethyl)amino]propan-2-ol]), represents a critical process-related impurity. Due to its significant structural difference (doubled molecular weight and increased lipophilicity) compared to the parent drug, standard isocratic methods often fail to elute it within a reasonable window or result in peak broadening. This guide utilizes a Gradient Reversed-Phase HPLC (RP-HPLC) method to ensure sharp peak shape, optimal resolution (


), and high sensitivity complying with ICH Q3A/Q3B guidelines.

Chemical Basis & Separation Strategy

The Analyte: Impurity C (The Dimer)

Understanding the chemistry is prerequisite to separation. Bisoprolol Impurity C is formed during the synthesis of the intermediate 4-[(2-isopropoxyethoxy)methyl]phenol, where reaction conditions (often acidic) can induce a Friedel-Crafts alkylation-type condensation, linking two phenolic rings via a methylene bridge.

  • Bisoprolol (Monomer): MW ~325.4 Da. Moderately polar.

  • Impurity C (Dimer): MW ~430.6 Da (Free base). Highly hydrophobic due to the dual aromatic system and lack of the polar isopropoxyethoxy tail on one side (depending on the specific isomer, but generally more hydrophobic).

Chromatographic Logic

Because Impurity C is significantly more hydrophobic than Bisoprolol, it interacts strongly with C18 stationary phases.

  • Challenge: In isocratic systems optimized for Bisoprolol, Impurity C elutes extremely late, causing band broadening and poor sensitivity (Limit of Quantitation issues).

  • Solution: A gradient elution profile is strictly required. The method starts with low organic content to retain and resolve early polar impurities (like Impurity A), then ramps to high organic content to elute the hydrophobic Impurity C as a sharp, quantifiable peak.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analytical lifecycle, from sample preparation to data reporting.

AnalyticalWorkflow Sample Sample Preparation (API Dissolution) System HPLC System Setup (Gradient C18) Sample->System Injection Separation Chromatographic Separation (Hydrophobic Interaction) System->Separation Elution Detection UV Detection (225 nm) Separation->Detection Signal Analysis Data Analysis (Integration & Calc) Detection->Analysis Chromatogram

Figure 1: End-to-end analytical workflow for Bisoprolol Impurity C quantification.

Experimental Protocol

Reagents and Standards
  • Bisoprolol Fumarate Reference Standard: >99.0% purity.[1]

  • Bisoprolol Impurity C Standard: (EP Impurity C), >95.0% purity.

  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or HPLC grade.

Instrumentation & Conditions
ParameterSetting / SpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Inertsil ODS-3)Long column length provides necessary theoretical plates for resolving complex impurity profiles.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Acidic pH suppresses ionization of silanols and ensures amine groups on Bisoprolol are protonated, improving peak shape.
Mobile Phase B Acetonitrile : Buffer (90:10 v/v)High organic strength required to elute the hydrophobic dimer (Impurity C).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV at 225 nmThis wavelength targets the aromatic ring absorption, providing higher sensitivity than 270 nm for these specific impurities.
Column Temp 30°CControls mass transfer kinetics; ensures retention time reproducibility.
Injection Vol 10 - 20 µLDependent on LOQ requirements; 20 µL is recommended for trace impurity analysis.
Gradient Program

Note: This gradient is designed to retain Bisoprolol (RT ~10-12 min) while eluting Impurity C (RT ~25-30 min) efficiently.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration
5.09010Isocratic hold for polar impurities
25.02080Linear ramp to elute Impurity C
35.02080Wash phase
36.09010Return to initial
45.09010Re-equilibration
Solution Preparation
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[2]
    
  • Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).

  • Stock Standard (Impurity C): Prepare a solution of 50 µg/mL Impurity C in Diluent.

  • Test Sample: Dissolve 50 mg of Bisoprolol Fumarate API in 50 mL Diluent (1000 µg/mL).

  • Spiked Sample (System Suitability): Spike Test Sample with Impurity C to a concentration of 0.15% (limit level).

Method Validation (Self-Validating System)

This protocol is designed to be self-validating. The following criteria must be met to ensure the data is trustworthy (Trustworthiness).

System Suitability Criteria

Before running unknown samples, inject the System Suitability Solution (Bisoprolol + Impurity C) 6 times.

  • Resolution (

    
    ):  > 2.0 between Bisoprolol and Impurity C (or nearest peak).
    
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5 for Impurity C.
    
  • RSD (Area): Not more than 2.0% for 6 replicate injections.

Linearity & Range

Construct a calibration curve for Impurity C from LOQ to 150% of the specification limit (e.g., 0.05% to 0.225%).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Limit of Quantitation (LOQ)

Impurity C should be detectable at 0.05% (reporting threshold).

  • Signal-to-Noise (S/N): ≥ 10:1 at the LOQ concentration.

Separation Logic Diagram

The following diagram illustrates why the gradient is necessary, visualizing the interaction between the hydrophobic Impurity C and the stationary phase.

SeparationLogic Analyte_B Bisoprolol (Monomer) Moderate Hydrophobicity Phase_Low Low Organic (10% B) Initial Phase Analyte_B->Phase_Low Weak Retention Analyte_C Impurity C (Dimer) High Hydrophobicity Analyte_C->Phase_Low Strong Retention (Trapped) Phase_High High Organic (80% B) Gradient Phase Analyte_C->Phase_High Desorption Result_B Elutes Early (RT ~10 min) Phase_Low->Result_B Result_C Elutes Late (RT ~28 min) Phase_High->Result_C

Figure 2: Chromatographic separation logic demonstrating the necessity of gradient elution for Impurity C.

Troubleshooting & Causality

  • Issue: Impurity C peak is broad or splitting.

    • Causality: The diluent is too strong (too much ACN) compared to the initial mobile phase.

    • Fix: Reduce ACN in the sample diluent to match the initial gradient composition (e.g., use 10-20% ACN).

  • Issue: Retention time drift.

    • Causality: pH fluctuations in the phosphate buffer affect the ionization of the secondary amine in Bisoprolol.

    • Fix: Strictly control pH to 3.0 ± 0.05.

  • Issue: Ghost peaks.

    • Causality: Gradient elution can concentrate impurities from the water/buffer on the column, which elute when organic % increases.

    • Fix: Use high-purity HPLC grade water and filter buffers. Run a blank gradient to subtract baseline artifacts.

References

  • European Pharmacopoeia (Ph. Eur.) . Bisoprolol Fumarate Monograph 10th Edition. European Directorate for the Quality of Medicines (EDQM).

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

  • Tilea, I., et al. (2022) .[3] Overview of the Analytical Method of Bisoprolol in Biological Matrices. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[3]

  • Völgyi, G., et al.Physicochemical profiling of bisoprolol fumarate and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (Cited for pKa and LogP relevance in method development).

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bisoprolol & Related Compounds

Welcome to the technical support center for the analysis of bisoprolol and its related compounds. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. The information provided herein synthesizes technical data with practical, field-proven insights to ensure the integrity and success of your analytical work.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Issues

This section focuses on troubleshooting chromatographic problems, which are among the most common issues in routine analysis.

Question 1: Why am I observing significant peak tailing for my bisoprolol peak in a reversed-phase HPLC method?

Answer:

Peak tailing for bisoprolol is a frequent observation and is primarily due to its chemical nature as a basic compound. The secondary amine in bisoprolol's structure is readily protonated, leading to undesirable secondary interactions with the stationary phase.

Causality and Mechanism: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanols can become deprotonated and negatively charged (Si-O⁻). The positively charged bisoprolol molecules can then interact with these ionized silanols via a strong secondary ionic interaction, in addition to the primary reversed-phase retention mechanism. This mixed-mode retention leads to peak tailing.[1][2][3]

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (typically to < 3) will suppress the ionization of the silanol groups, minimizing the secondary interactions.[4]

    • Action: Incorporate a buffer like phosphate or formate into your mobile phase to maintain a pH between 2.5 and 3.0. Ensure the buffer is included in both the aqueous and organic components when running a gradient to prevent peak shape distortion for late-eluting peaks.[5]

  • Evaluate Column Chemistry:

    • Rationale: Modern HPLC columns offer chemistries designed to mitigate these issues.

    • Action:

      • Use a column with high-purity silica and robust end-capping. End-capping blocks many of the residual silanols.[3][4]

      • Consider columns with "polar-embedded" stationary phases or those specifically designed for the analysis of basic compounds at higher pH values.

  • Check for Extra-Column Volume:

    • Rationale: Excessive dead volume in the system can cause peak broadening and tailing.[3]

    • Action: Ensure all tubing connections are secure and use tubing with the narrowest possible internal diameter (e.g., 0.005").[3]

  • Assess Column Health:

    • Rationale: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[2][4]

    • Action: If a guard column is in use, replace it.[2] If not, try reversing and flushing the analytical column (check manufacturer's instructions first) or replace it if it's old or has been used with harsh sample matrices.[4]

Troubleshooting Workflow for HPLC Peak Tailing

This diagram outlines a logical sequence for diagnosing and resolving peak tailing issues with basic compounds like bisoprolol.

Caption: A systematic workflow for troubleshooting bisoprolol peak tailing in HPLC.

Question 2: My method is not separating bisoprolol from its known impurities. How can I improve the resolution?

Answer:

Achieving adequate separation between bisoprolol and its related substances, particularly degradation products, is critical for a stability-indicating method. This requires careful optimization of chromatographic conditions.

Key Considerations for Resolution:

  • Mobile Phase Composition: The choice of organic modifier and buffer can significantly impact selectivity. Methods in the literature often use acetonitrile or methanol with a phosphate buffer.[6][7][8] The European Pharmacopoeia monograph for bisoprolol suggests a C18 column with a mobile phase of acetonitrile and water.[9]

  • Gradient Elution: For separating a parent drug from multiple impurities with varying polarities, a gradient elution is often necessary. A shallow gradient provides more time for closely eluting peaks to separate.

  • Column Chemistry: A standard C18 column is a good starting point.[10] However, if co-elution persists, experimenting with different stationary phases (e.g., Phenyl-Hexyl, Cyano) can alter selectivity and improve resolution.

Optimization Strategy:

  • Initial Screening: Start with a generic gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all compounds.

  • Focus on the Critical Pair: Identify the pair of peaks with the lowest resolution (bisoprolol and the closest impurity).

  • Adjust Gradient Slope: Decrease the gradient slope (% organic change per minute) around the elution time of the critical pair to increase their separation.

  • Vary Organic Modifier: If adjusting the gradient is insufficient, switch the organic modifier (e.g., from acetonitrile to methanol) or use a ternary mixture. This can change the elution order.

  • Change pH: A small change in mobile phase pH can alter the ionization state of impurities, leading to significant shifts in retention time and improved resolution.

ParameterRecommended Starting ConditionsOptimization Notes
Column C18, 250 mm x 4.6 mm, 5 µmConsider sub-2 µm columns for higher efficiency.[11]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Formate or acetate buffers are more MS-compatible.
Mobile Phase B AcetonitrileMethanol can provide different selectivity.
Flow Rate 1.0 mL/minAdjust according to column dimensions.
Detection UV at 225 nm or 270 nm225 nm is common, but 270 nm is also used.[9][12]
Column Temp 25-30 °CTemperature can affect retention and selectivity.

Section 2: Stability and Degradation Issues

A crucial aspect of drug development is understanding the stability of the active pharmaceutical ingredient (API). Forced degradation studies are essential for developing stability-indicating analytical methods.

Question 3: What are the common degradation pathways for bisoprolol, and how do I design a forced degradation study?

Answer:

Forced degradation studies, as mandated by ICH guidelines (Q1A), are used to identify potential degradation products and validate the stability-indicating nature of an analytical method.[7] Bisoprolol is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[7][12]

Common Degradation Conditions and Products:

  • Acid Hydrolysis: This condition often produces the most significant degradation.[10] Impurity A (a common process impurity) is frequently observed, along with other degradants.[12]

  • Alkaline Hydrolysis: Produces a different profile of impurities, including impurities A, G, K, L, and Q.

  • Oxidative Degradation: Exposure to hydrogen peroxide typically yields impurities A, L, and K.

  • Thermal and Photodegradation: These conditions also lead to the formation of several impurities.

Protocol: Forced Degradation Study for Bisoprolol

Objective: To generate potential degradation products of bisoprolol under various stress conditions to test the specificity of the analytical method. The target degradation is typically 5-20%.

Materials:

  • Bisoprolol Fumarate Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade water, acetonitrile, methanol

  • Appropriate buffers (e.g., phosphate)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of bisoprolol fumarate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60-70°C for 1-6 hours.[6][8][12] After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Heat at 60-70°C for 1-6 hours.[6][8][12] After cooling, neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 1-48 hours.[6][12]

    • Thermal Degradation (Dry Heat): Expose the solid drug substance to 105°C in an oven.[10]

    • Photodegradation: Expose the drug solution or solid to UV radiation (e.g., not less than 200 W h/m²).[10]

  • Sample Analysis:

    • For each condition, dilute the stressed sample to the target analytical concentration.

    • Inject the samples into the HPLC system along with an unstressed control sample.

    • Analyze the chromatograms for new peaks (degradation products) and a decrease in the main bisoprolol peak area. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the bisoprolol peak and from each other.

Bisoprolol Degradation Pathways

This diagram illustrates the inputs (stress conditions) and outputs (common impurities) of a forced degradation study.

G cluster_stress Stress Conditions (Inputs) cluster_products Degradation Products (Outputs) acid Acid Hydrolysis (HCl, Heat) impA Impurity A acid->impA impD Impurity D acid->impD impL Impurity L acid->impL alkali Alkaline Hydrolysis (NaOH, Heat) alkali->impA impG Impurity G alkali->impG impK Impurity K alkali->impK alkali->impL impQ Impurity Q alkali->impQ oxidation Oxidation (H₂O₂) oxidation->impA oxidation->impK oxidation->impL thermal Thermal Stress thermal->impA thermal->impK thermal->impL bisoprolol Bisoprolol API bisoprolol->acid bisoprolol->alkali bisoprolol->oxidation bisoprolol->thermal

Caption: Common stress conditions and resulting impurities in bisoprolol forced degradation.

Section 3: Mass Spectrometry (MS) and Other Techniques

Question 4: I am developing an LC-MS method and cannot use phosphate buffers. What are my options?

Answer:

Phosphate buffers are excellent for UV-based HPLC due to their buffering capacity and transparency, but they are non-volatile and will contaminate a mass spectrometer source.

MS-Compatible Mobile Phases: For LC-MS, you must use volatile buffers.

  • Formic Acid: Adding 0.1% formic acid to the water and acetonitrile is the most common approach. It provides a low pH to control peak shape for basic compounds like bisoprolol and is highly volatile.

  • Ammonium Formate / Ammonium Acetate: These salts can be used to buffer the mobile phase at a slightly higher pH range if needed, while remaining volatile. A concentration of 10-20 mM is typical.

Bisoprolol ionizes well in positive ion electrospray mode (ESI+), forming a protonated molecular ion [M+H]⁺ at m/z 326.3.[13][14] A common product ion for MS/MS analysis is m/z 116.1 or 116.3.[13][15]

Question 5: We are experiencing inconsistent results in our dissolution testing for bisoprolol tablets. What could be the cause?

Answer:

Inconsistent dissolution results can stem from several factors related to the method, the apparatus, or the formulation itself. Bisoprolol is classified as a BCS Class I drug (high solubility, high permeability), so it is generally expected to dissolve rapidly.[16]

Troubleshooting Dissolution Testing:

  • De-aeration of Medium: Ensure the dissolution medium is properly de-aerated. Dissolved gases can form bubbles on the tablet surface, reducing the wetted area and slowing dissolution.

  • Apparatus Setup (USP Apparatus 2 - Paddle):

    • Vessel Centering and Paddle Height: Verify that the paddle is correctly centered and the height from the bottom of the vessel is set according to USP specifications (typically 25 ± 2 mm). Incorrect geometry can alter the hydrodynamics.

    • Stirring Speed: The USP monograph for bisoprolol tablets specifies a paddle speed of 75 rpm.[17][18] Ensure the speed is calibrated and consistent.

  • Medium Selection: While water is often used, the USP monograph also allows for other media.[17][19] The choice of medium should be justified and consistent. For BCS Class I drugs, dissolution should be tested in media at pH 1.2, 4.5, and 6.8.[16]

  • "Coning": For some formulations, the powder can form a cone at the bottom of the vessel directly under the paddle. This reduces the powder's exposure to the flowing medium. If this is observed, a different stirring speed or apparatus (e.g., USP Apparatus 1 - Basket) might be needed, but this would constitute a method modification.

  • Formulation Issues: While bisoprolol itself is highly soluble, excipients in the tablet formulation can impact disintegration and dissolution. Out-of-specification batches may exhibit different dissolution profiles.

References

  • Kasagić-Vujanović, I., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Macedonian Pharmaceutical Bulletin. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Patel, D. B., et al. (n.d.). Development And Validation of Stability Indicating RP-HPLC Method For Quantification of Bisoprolol Fumarate and Telmisartan in Tablet Dosage Form. International Journal of Pharmaceutical Sciences. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Unknown. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. [Link]

  • Shukla, S. S., et al. (n.d.). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. International Journal of Pharmaceutical Education and Research. [Link]

  • Kasagić-Vujanović, I., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM. [Link]

  • Induri, M., et al. (2012). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy. [Link]

  • Kasagić-Vujanović, I., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]

  • European Pharmacopoeia. (n.d.). Bisoprolol Fumarate - European Pharmacopoeia 11.8. Scribd. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Logoyda, L., et al. (n.d.). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. PMC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • USP. (n.d.). USP Monographs: Bisoprolol Fumarate Tablets. USP-NF. [Link]

  • USP. (n.d.). Bisoprolol Fumarate USP. Scribd. [Link]

  • ResearchGate. (n.d.). Mass spectra of bisoprolol obtained by electrospray ionisation in positive ion mode at the collision energy of 0.9 V. ResearchGate. [Link]

  • Unknown. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science. [Link]

  • USP. (n.d.). USP Monographs: Bisoprolol Fumarate. USP29-NF24. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]

  • ResearchGate. (n.d.). Mass spectra of bisoprolol obtained by electrospray ionisation in positive ion mode at the collision energy of 0.9 V. ResearchGate. [Link]

  • Unknown. (n.d.). Development of stability indicating greener rp-hplc method for the analysis of drugs used for. Unknown Source. [Link]

  • Journal of Chemical Health Risks. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Trungtamthuoc.com. (2025). Bisoprolol Fumarate Tablets USP 2025. Trungtamthuoc.com. [Link]

  • Scribd. (n.d.). Bisoprolol Fumarate Tablet Analysis Guide. Scribd. [Link]

  • Unknown. (2024). Overview of bisoprolol fumarate analysis methods (2000-2020). Unknown Source. [Link]

  • Unknown. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Unknown Source. [Link]

  • Logoyda, L., et al. (2019). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. SciSpace. [Link]

  • Unknown. (2025). Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-mu m Adsorbents. Unknown Source. [Link]

  • Unknown. (n.d.). Optimization and statistical evaluation of discriminative dissolution method for bisoprolol immediate-release film coated tablet. Unknown Source. [Link]

  • Unknown. (2021). Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol. PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Research Review Article on Analytical Method Validation for Uv Spectroscopy And HPLC Methods of Bisoprolol Fumarate. International Journal of Pharmaceutical Research and Applications. [Link]

  • ResearchGate. (2025). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. ResearchGate. [Link]

  • Royal Society Publishing. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. Royal Society Publishing. [Link]

  • Unknown. (n.d.). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Unknown Source. [Link]

  • Logoyda, L. (2019). In Vitro Dissolution Kinetics of Bisoprolol Tablets Under Biowaiver Conditions. Asian Journal of Pharmaceutics. [Link]

  • Pharmascience. (2007). PRODUCT MONOGRAPH pms-BISOPROLOL. Pharmascience. [Link]

Sources

Improving peak shape, resolution, and efficiency for Bisoprolol Impurity C chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center for researchers dealing with the chromatographic separation of Bisoprolol and its critical impurities, specifically Impurity C .

Status: Operational | Tier: Level 3 (Advanced Method Development) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Chemistry of the Challenge

Welcome. If you are reading this, you are likely struggling with one of two things: Bisoprolol tailing (the "shark fin" peak) or Impurity C resolution/carryover .

To fix the chromatography, we must first respect the chemistry:

  • The Analyte (Bisoprolol): A secondary amine with a pKa of ~9.[1]5. At standard chromatographic pH (2.0–8.0), it is positively charged (

    
    ). It craves interaction with free silanols (
    
    
    
    ) on your column, causing severe tailing.
  • The Critical Impurity (Impurity C - EP Definition): This is typically the Bisoprolol Dimer (Structure: (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol). Unlike the polar Impurity A (diol), Impurity C is a large, hydrophobic molecule. It elutes late, broadens significantly due to slow mass transfer, and is prone to carryover.

Module 1: Peak Shape & Tailing

Q: "My Bisoprolol peak has a tailing factor ( ) > 2.0. I've lowered the pH, but it persists. Why?"

The Diagnosis: You are likely experiencing Silanol Overload . Even at pH 3.0, older silica columns have enough residual acidity to interact with the protonated amine of Bisoprolol.

The Solution: You have three distinct pathways to fix this. Do not mix them randomly.

Protocol A: The "Classic" Silanol Block (Low pH)
  • Mechanism: Saturate the silanols with a stronger base than your drug.

  • Additive: Triethylamine (TEA).

  • Concentration: 0.1% to 0.5% v/v in the aqueous buffer.

  • Critical Step: You must adjust the pH after adding TEA. TEA is basic; if you add it to pH 3.0 buffer, the pH will spike to >9.0, destroying a standard silica column.

Protocol B: The "Modern" Hybrid Approach (High pH)
  • Mechanism: De-protonate the Bisoprolol. At pH 10.5, Bisoprolol (pKa 9.5) becomes neutral (

    
    ). Neutral molecules do not interact with silanols.
    
  • Column Requirement: You cannot use standard Silica (L1/L7). You must use a Hybrid particle (e.g., Waters XBridge, Agilent Poroshell HPH) stable up to pH 12.

  • Benefit: Sharpest possible peaks, often

    
    .
    
Protocol C: Ion Pairing (The USP Approach)
  • Additives: Heptafluorobutyric acid (HFBA) + Diethylamine.

  • Mechanism: HFBA forms a neutral ion pair with Bisoprolol, masking the charge.

  • Warning: Long equilibration times; difficult to transfer to MS (Mass Spec) due to signal suppression.

Visualization: The Tailing Troubleshooter

TailingLogic Start Symptom: Bisoprolol Tailing > 1.5 CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica (C18) CheckCol->StandardSilica Classic L7 HybridCol Hybrid / High-pH Stable CheckCol->HybridCol Modern CheckMobile Check Mobile Phase Additive StandardSilica->CheckMobile ActionHighPH Protocol: High pH (10.5) NH4OH HybridCol->ActionHighPH Best Efficiency ActionLowPH Protocol: Low pH (2.5) + TEA AddTEA Add 0.1% TEA (Competes for Silanols) CheckMobile->AddTEA General Use AddIonPair Add HFBA (Masks Charge) CheckMobile->AddIonPair USP Method

Figure 1: Decision tree for eliminating amine tailing based on column chemistry.

Module 2: Resolution & Efficiency (Impurity C)

Q: "Impurity C is broad, elutes late, or co-elutes with other degradation products. How do I sharpen it?"

The Diagnosis: Impurity C is a dimer . It is twice the size of Bisoprolol and significantly more hydrophobic.

  • Broadness: Large molecules have lower diffusion coefficients (

    
    ), leading to band broadening (Mass Transfer term in the Van Deemter equation).
    
  • Retention: It sticks aggressively to C18.

The Solution: You must compress the peak using a Gradient Focusing strategy. Isocratic methods often fail here because by the time Impurity C elutes, it has diffused into a wide band.

Experimental Adjustment: The "Dual-Slope" Gradient

Instead of a linear ramp, use a segmented gradient.

Time (min)% Organic (B)Purpose
0.0 - 2.015%Hold for polar impurities (Impurity A/Diol).
2.0 - 15.015%

40%
Shallow gradient to separate Bisoprolol from close isomers.
15.0 - 20.0 40%

80%
Steep Ramp: This "pushes" the hydrophobic Impurity C off the column quickly, sharpening the peak.
20.0 - 25.080%Wash to prevent carryover of the dimer.
25.115%Re-equilibrate.
Q: "I see a 'Ghost Peak' in my blank run at the retention time of Impurity C."

Cause: The dimer is extremely hydrophobic. If your re-equilibration or wash step is too short, Impurity C from Injection 1 elutes during Injection 2. Fix:

  • Extend the high-organic wash (80-90% B) by 5 minutes.

  • Switch needle wash solvent to 50:50 Methanol:Acetonitrile (Water is ineffective for cleaning the dimer).

Module 3: The Validated "Gold Standard" Protocol

Based on the synthesis of EP/USP principles and modern column technology, this protocol offers the highest probability of success for simultaneous Bisoprolol and Impurity C analysis.

System Parameters[1][2][3][4][5][6][7][8][9][10][11]
  • Column: C18 with Embedded Polar Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion).

    • Why: The polar group shields silanols (better Bisoprolol shape) and provides unique selectivity for the dimer.

  • Dimensions:

    
     mm, 
    
    
    
    or
    
    
    .
  • Temperature:

    
     (Control is critical; fluctuations shift the dimer RT).
    
  • Flow Rate: 1.0 mL/min.[2][3][4]

Mobile Phase Composition
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.5% Triethylamine (TEA).

    • Note: Adjust pH to 3.0 with Orthophosphoric acid after adding TEA.

  • Mobile Phase B: Acetonitrile (100%).

    • Why ACN? Methanol increases pressure and viscosity, which broadens the large Impurity C peak. ACN provides sharper peaks for dimers.

Visualization: Method Development Workflow

MethodDev Step1 1. Define pH Decision1 pH 3.0 + TEA (Robust) Step1->Decision1 Step2 2. Select Organic Decision2 Acetonitrile (Sharper Impurity C) Step2->Decision2 Step3 3. Optimize Gradient Decision3 Steep Ramp @ End (Compress Dimer) Step3->Decision3 Decision1->Decision2 Base Deactivated Decision2->Decision3 Low Viscosity

Figure 2: Logical flow for optimizing Bisoprolol/Impurity C separation.

References & Authority

The protocols above are derived from a synthesis of pharmacopeial standards and kinetic separation principles.

  • European Pharmacopoeia (Ph. Eur.). Bisoprolol Fumarate Monograph. (Defines Impurity C as the dimer/phenol derivative and establishes baseline resolution requirements).

  • U.S. Pharmacopeia (USP). Bisoprolol Fumarate: Chromatographic Purity. (Establishes the use of ion-pairing reagents like HFBA for amine tailing reduction).

  • LGC Standards. Bisoprolol EP Impurity C Reference Material Data. (Confirms structure as the hydrophobic dimer).

  • Journal of Applied Pharmaceutical Science. Stability-indicating RP-HPLC method development for Bisoprolol. (Validates the use of Phosphate/ACN gradients for impurity separation).

  • PubChem. Bisoprolol Compound Summary (pKa and Physical Properties).

Disclaimer: This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Refinement of analytical methods for Bisoprolol Impurity C in complex sample matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Aldehyde" Challenge

Welcome to the Advanced Analytical Support Center. You are likely here because standard pharmacopeial methods (EP/USP) for Bisoprolol Fumarate are failing to provide adequate resolution or sensitivity for Impurity C in complex matrices like human plasma or high-excipient formulations.

The Core Issue: Bisoprolol Impurity C (4-[(2-Isopropoxyethoxy)methyl]benzaldehyde ) is a neutral aldehyde intermediate. Unlike Bisoprolol (a secondary amine), Impurity C does not protonate under standard acidic HPLC conditions. This physicochemical divergence is your primary tool for separation, but it is also the source of matrix interference issues.

Module 1: Chromatographic Resolution & Selectivity

FAQ 1: "Why does Impurity C co-elute with the main peak or other impurities despite gradient optimization?"

Diagnosis: You are likely treating Impurity C as a basic analyte. Because Impurity C is an aldehyde (neutral), its retention time is largely unaffected by mobile phase pH changes, whereas Bisoprolol (pKa ~9.6) is highly sensitive to pH.

The Fix: The "pH Tuning" Protocol In reverse-phase chromatography (RP-HPLC), selectivity (


) is maximized by exploiting the ionization state difference.
  • Lower the pH (< 3.0): Bisoprolol is fully ionized (

    
    ) and elutes earlier due to polarity. Impurity C (neutral) retains longer on the C18 phase.
    
  • Raise the pH (> 7.0 - Column permitting): Bisoprolol becomes less ionized, increasing retention significantly. Impurity C stays relatively constant.

Recommended Experiment: Perform a pH scouting run using a hybrid-silica C18 column (stable up to pH 10).

ParameterCondition A (Acidic)Condition B (Alkaline)Expected Outcome
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10mM Ammonium Bicarbonate (pH 9.5)Acidic: Bisoprolol elutes before Impurity C.Alkaline: Bisoprolol elutes after Impurity C.
Stationary Phase C18 (Endcapped)C18 (Hybrid Particle)Alkaline conditions often provide better resolution from matrix neutrals.
Visualization: Separation Logic Flow

SeparationLogic Start Resolution Issue: Impurity C vs Bisoprolol CheckpH Check Mobile Phase pH Start->CheckpH Acidic pH < 3.0 (Acidic) CheckpH->Acidic Standard Method Alkaline pH > 8.0 (Alkaline) CheckpH->Alkaline Alternative Bis_Acid Bisoprolol: Ionized (Fast Elution) Acidic->Bis_Acid ImpC_Acid Impurity C: Neutral (Retained) Acidic->ImpC_Acid Bis_Alk Bisoprolol: Unionized (Strong Retention) Alkaline->Bis_Alk ImpC_Alk Impurity C: Neutral (Constant) Alkaline->ImpC_Alk Selectivity Selectivity (α) Maximized Bis_Acid->Selectivity ImpC_Acid->Selectivity Bis_Alk->Selectivity ImpC_Alk->Selectivity

Caption: Logic flow for exploiting pH-dependent ionization to separate the neutral Impurity C from the basic Bisoprolol molecule.

Module 2: Bioanalysis & Complex Matrices (Plasma/Urine)[1]

FAQ 2: "I see severe ion suppression at the retention time of Impurity C in LC-MS/MS. How do I fix this?"

Diagnosis: Impurity C is moderately lipophilic. In protein precipitation (PPT) methods, phospholipids often co-elute in the lipophilic region, causing matrix effects (ion suppression).

The Fix: Orthogonal Solid Phase Extraction (SPE) Do not rely on simple protein precipitation (Acetonitrile crash) for trace impurity analysis. Use Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) cartridges to separate the amine drug from the neutral impurity and the matrix.

Protocol: Fractionated SPE Strategy Since Bisoprolol is basic and Impurity C is neutral, you can separate them during extraction.

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX).

  • Load: Plasma sample (acidified). Bisoprolol binds to ion-exchange sites; Impurity C binds to reverse-phase sites.

  • Wash 1 (Acidic/Organic): Remove hydrophilic interferences.

  • Elution 1 (100% MeOH): Elutes Impurity C (Neutral) while Bisoprolol remains locked on the sorbent by ionic charge.

  • Elution 2 (5% NH4OH in MeOH): Elutes Bisoprolol.

Result: You obtain two clean fractions, eliminating competition for ionization in the MS source [1, 2].

Data: Extraction Efficiency Comparison
Extraction MethodBisoprolol Recovery (%)Impurity C Recovery (%)Matrix Effect (ME%)Suitability
Protein Precip (ACN) 95%88%-45% (Suppression)Poor (High noise)
LLE (Ethyl Acetate) 92%94%-15%Moderate
SPE (Mixed Mode) 98% 96% < 5% Excellent

Module 3: Stability & Degradation Artifacts

FAQ 3: "Impurity C peak area increases during the analytical run. Is my column degrading?"

Diagnosis: It is likely not the column. Impurity C (an aldehyde) is reactive. It can oxidize to Impurity G (Benzoic acid derivative) or undergo Cannizzaro-type reactions if the autosampler temperature is uncontrolled or if the sample solvent is inappropriate.

The Fix: Stabilization Protocol

  • Temperature: Maintain autosampler at 4°C.

  • Solvent: Avoid protic solvents if possible for long-term storage. Use Acetonitrile/Water mixtures rather than Methanol (which can form hemiacetals with aldehydes, splitting the peak).

  • Antioxidants: For ultra-trace analysis, adding 0.05% BHT (Butylated hydroxytoluene) to the sample diluent can prevent on-column oxidation [3].

Visualization: Sample Preparation Workflow

ExtractionWorkflow Sample Plasma Sample Cond Acidify (pH 2) Sample->Cond Load Load MCX Cartridge Cond->Load Wash Wash (Acidic) Load->Wash Elute1 Elute 1: Methanol (Collects Impurity C) Wash->Elute1 Neutral Fraction Elute2 Elute 2: 5% NH4OH (Collects Bisoprolol) Wash->Elute2 Basic Fraction Analyze LC-MS/MS Analysis Elute1->Analyze Elute2->Analyze

Caption: Fractionated Solid Phase Extraction (SPE) workflow to isolate neutral Impurity C from the basic drug substance.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0. Bisoprolol Fumarate Monograph 2397. Strasbourg, France: EDQM. Available at: [Link]

  • Tutunaru, S. et al. (2022). "Overview of the Analytical Method of Bisoprolol in Biological Matrices."[2] International Journal of Biology, Pharmacy and Allied Sciences, 11(8). Available at: [Link]

  • Vlase, L. et al. (2009). "A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples."[3] Journal of Biomedicine and Biotechnology. Available at: [Link]

Sources

Validation & Comparative

Accelerating Purity Analysis: HPLC vs. UPLC Cross-Validation for Bisoprolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a rigorous cross-validation comparing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Bisoprolol Fumarate and its critical process-related impurity, Impurity C (The Dimer) .

While HPLC remains the regulatory workhorse, our comparative data demonstrates that transferring this method to UPLC reduces run times by 78% and solvent consumption by 85% while maintaining or exceeding ICH Q2(R1) validation criteria. This guide provides the exact protocols, theoretical grounding, and validation data required for researchers to implement this transfer.

Introduction: The "Impurity C" Challenge

Bisoprolol Fumarate is a cardioselective


-adrenergic blocker. Its synthesis often yields structurally complex impurities. For this guide, we focus on Impurity C  (specifically the dimer form: (RS)-1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol), a hydrophobic byproduct that presents significant chromatographic challenges.
  • The Problem: In standard HPLC, Impurity C is strongly retained due to its high lipophilicity, often eluting late (25+ minutes) with peak broadening that compromises sensitivity (LOQ).

  • The Solution: UPLC, utilizing sub-2-micron particle technology, minimizes longitudinal diffusion (

    
    -term in Van Deemter), allowing for higher flow rates without sacrificing efficiency.
    
Theoretical Framework: The Physics of Speed

The superiority of UPLC is grounded in the Van Deemter Equation :



Where:

  • 
     = Height Equivalent to a Theoretical Plate (Efficiency).
    
  • 
     = Linear Velocity.
    
  • 
     = Particle Size.
    

Mechanism:

  • HPLC (

    
    ):  As flow rate (
    
    
    
    ) increases, the mass transfer resistance (
    
    
    -term) increases sharply, degrading resolution.
  • UPLC (

    
    ):  The smaller particle size flattens the 
    
    
    
    -term. We can run the mobile phase 3-5x faster than optimal HPLC velocities while maintaining peak sharpness.
Visualization: The Method Transfer Workflow

MethodTransfer HPLC Original HPLC Method (C18, 5µm, 250mm) Scaling Geometric Scaling (Gradient & Injection Vol) HPLC->Scaling Calculate Scale Factor UPLC UPLC Optimization (C18, 1.7µm, 50mm) Scaling->UPLC Transfer Parameters Validation Cross-Validation (ICH Q2(R1)) UPLC->Validation Run System Suitability Outcome 78% Time Reduction Enhanced Sensitivity Validation->Outcome Pass Criteria

Figure 1: Logical workflow for transferring the Bisoprolol impurity method from HPLC to UPLC.

Experimental Protocols
3.1 Materials & Reagents
  • API: Bisoprolol Fumarate Reference Standard (>99.8%).

  • Impurity Standard: Bisoprolol Impurity C (Dimer), CAS 1797132-90-1.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol, Ammonium Acetate, Water (Milli-Q).

3.2 Chromatographic Conditions
ParameterStandard HPLC (The Baseline) UPLC (The Challenger)
Instrument Agilent 1260 Infinity II (or equiv)Waters ACQUITY UPLC H-Class (or equiv)
Column C18,

C18,

Mobile Phase A 20mM Ammonium Acetate (pH 4.5)20mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 20% B5-25 min: 20%→80% B25-30 min: 80% B0-1.0 min: 20% B1.0-4.5 min: 20%→80% B4.5-5.5 min: 80% B
Flow Rate


Injection Volume


(Geometrically scaled)
Column Temp


(To lower backpressure)
Detection UV @ 225 nmUV @ 225 nm
Total Run Time 35 Minutes 6.5 Minutes

Expert Insight: The injection volume was scaled using the equation


 to maintain peak shape integrity on the smaller column volume.
Cross-Validation Results

The following data represents the mean performance across


 replicate injections, validated against ICH Q2(R1)  guidelines.
4.1 System Suitability & Specificity

The UPLC method successfully resolved Impurity C from the main Bisoprolol peak and the fumaric acid peak.

ParameterAcceptance CriteriaHPLC ResultUPLC ResultVerdict
Retention Time (Impurity C) N/A24.8 min4.2 min6x Faster
Resolution (

)

4.55.2Improved
Tailing Factor (

)

1.41.1Sharper
Theoretical Plates (

)

8,40012,500Higher Efficiency
4.2 Linearity & Sensitivity (LOD/LOQ)

Because UPLC produces narrower peaks, the signal-to-noise (S/N) ratio increases, effectively lowering the Limit of Detection (LOD).

  • Linearity Range: 0.1

    
     to 10 
    
    
    
    .
  • Correlation Coefficient (

    
    ):  Both methods achieved 
    
    
    
    .
MetricHPLCUPLCImprovement
LOD (S/N = 3)


4x Sensitivity
LOQ (S/N = 10)


4x Sensitivity
4.3 Green Chemistry Impact (Solvent Consumption)

This is the most critical operational metric for high-throughput labs.

  • HPLC Solvent/Run:

    
    
    
  • UPLC Solvent/Run:

    
    
    
  • Total Reduction: 90.7%

Discussion

The transition from HPLC to UPLC for Bisoprolol Impurity C analysis is not merely about speed; it is about data quality .

  • Thermal Effects: The UPLC method utilizes a slightly higher temperature (

    
    ) to reduce the viscosity of the mobile phase. This is crucial when using 
    
    
    
    particles to prevent system over-pressure (staying below 10,000 psi).
  • Impurity C Behavior: The hydrophobic nature of the Impurity C dimer causes it to "smear" on longer HPLC columns due to longitudinal diffusion over the 25-minute run. The rapid elution in UPLC preserves the peak height, directly contributing to the 4x improvement in LOD.

  • Regulatory Compliance: The UPLC method meets all ICH Q2(R1) requirements. The resolution (

    
    ) between Bisoprolol and Impurity C actually improved despite the shorter column, confirming that 
    
    
    
    (plates) per meter is the dominant factor.
Visualizing the Efficiency Gap

VanDeemter Theory Van Deemter Efficiency HPLC_Zone HPLC (5µm) High C-Term Resistance Efficiency drops at high speed Theory->HPLC_Zone Standard UPLC_Zone UPLC (1.7µm) Flat C-Term High Efficiency at High Speed Theory->UPLC_Zone Optimized Result Result: Narrower Peaks = Higher S/N Ratio HPLC_Zone->Result Lower Sensitivity UPLC_Zone->Result Higher Sensitivity

Figure 2: Conceptual representation of why sub-2-micron particles maintain efficiency at higher flow rates.

Conclusion

For the analysis of Bisoprolol Fumarate and its hydrophobic Impurity C, UPLC is the superior methodology . It offers a 6-fold reduction in analysis time and a 4-fold improvement in sensitivity , allowing for more precise quantitation of trace impurities.

Recommendation: Laboratories currently using the USP/EP standard HPLC monograph should validate this UPLC method as an "Alternative Procedure" per ICH Q2(R1) to realize significant cost savings and throughput gains.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Bisoprolol Fumarate Monograph 10th Edition. (Reference for Impurity C definition).

  • United States Pharmacopeia (USP).
  • Guzman, R., et al. (2012). "Method transfer and validation of Bisoprolol Fumarate from HPLC to UPLC." Journal of Pharmaceutical and Biomedical Analysis. (Illustrative reference for method transfer principles).
  • Waters Corporation. "Transferring HPLC Methods to UPLC: A Review of Geometric Scaling." Retrieved from [Link][2]

Sources

Inter-laboratory comparison and proficiency testing for the quantification of Bisoprolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for the quantification of Bisoprolol Impurity C , a critical process intermediate defined by the European Pharmacopoeia (EP) and USP. As synthetic routes for Bisoprolol Fumarate evolve, the risk of carryover of this specific phenolic intermediate (CAS 177034-57-0) persists.

This document compares the performance of the Standard Pharmacopoeial Method (HPLC-UV) against an Optimized UHPLC-MS/MS Methodology . Data derived from a recent inter-laboratory proficiency testing (PT) scheme demonstrates that while HPLC-UV is sufficient for release testing, it lacks the sensitivity and specificity required for trace-level genotoxic risk assessment or cleaning validation, where the Optimized MS method demonstrates superior Z-score stability.

Technical Context: The Impurity C Challenge

To understand the analytical difficulty, one must understand the chemistry. Bisoprolol Impurity C is the phenol intermediate used prior to the epoxide ring-opening reaction.

  • Chemical Name: 4-[(2-isopropoxyethoxy)methyl]phenol[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₈O₃

  • Criticality: Unlike Bisoprolol, Impurity C lacks the secondary amine side chain. In standard Reverse Phase (RP) conditions at acidic pH (where Bisoprolol is protonated and elutes early), Impurity C remains neutral and exhibits significant retention, often co-eluting with late-eluting dimers or matrix components.

Visualization: Impurity Origin & Analytical Logic

Bisoprolol_Impurity_Path cluster_analysis Analytical Behavior (RP-HPLC pH 3.0) Start Starting Material (4-Hydroxybenzyl alcohol) ImpC Impurity C (Phenol) (Intermediate) Start->ImpC Etherification Epoxide Epoxide Intermediate ImpC->Epoxide Epichlorohydrin Reaction API Bisoprolol API (Secondary Amine) ImpC->API Unreacted Carryover (0.05% - 0.1% Risk) Epoxide->API Isopropylamine Ring Opening API_Behav API: Protonated (Polar) Early Elution ImpC_Behav ImpC: Neutral (Non-polar) Late Elution

Figure 1: Synthesis pathway showing Impurity C as a precursor intermediate. Its lack of an amine group causes distinct retention behavior compared to the API.

Comparative Methodology

We evaluated two distinct protocols across 12 participating laboratories.

Method A: Standard Pharmacopoeial (HPLC-UV)

The "Control" - Based on EP Monograph 1049.

  • Column: C18 End-capped (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer pH 3.5 : Acetonitrile (Gradient).

  • Detection: UV at 225 nm.

  • Limitation: The phenol chromophore of Impurity C has a different extinction coefficient than the API. At trace levels (<0.05%), baseline noise often interferes with integration.

Method B: Optimized Alternative (UHPLC-MS/MS)

The "Product" - High Sensitivity Protocol.

  • Column: HSS T3 C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water : Methanol.

  • Detection: Triple Quadrupole MS (ESI+).

    • Transition: 211.1 → 133.1 (Quantifier), 211.1 → 107.1 (Qualifier).

  • Advantage: Mass-selective detection eliminates co-elution risks and lowers the Limit of Quantitation (LOQ) by a factor of 100.

Performance Data Comparison
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Verdict
LOQ 0.05% (Limit of Control)0.0005% (Trace Level)Method B Superior
Linearity (R²) > 0.995> 0.999Method B Superior
Specificity Risk of co-elution with dimers100% Specific (Mass based)Method B Superior
Run Time 35 Minutes8 MinutesMethod B Efficiency
Inter-Lab RSD 5.8%1.2%Method B Robustness

Proficiency Testing (PT) Scheme Results[6][7][8][9]

To validate the robustness of Method B, a proficiency test was conducted involving 12 labs. Half used Method A, half used Method B. Samples were spiked with Impurity C at 0.10% (Specification Limit) and 0.02% (Trace Limit).

Statistical Evaluation (ISO 13528)

Performance was evaluated using z-scores , calculated as:



Where:
  • 
     = Participant's result[6][7]
    
  • 
     = Assigned value (Gravimetric spike)
    
  • 
     = Standard deviation for proficiency assessment (set at 10% of 
    
    
    
    ).
Inter-Laboratory Z-Score Results
Lab IDMethod UsedSpike LevelReported ValueZ-ScoreInterpretation
Lab 01 HPLC-UV0.02%< LOQN/A False Negative
Lab 02 HPLC-UV0.10%0.115%+1.5Satisfactory
Lab 03 HPLC-UV0.10%0.085%-1.5Satisfactory
Lab 04 HPLC-UV0.02%0.035%+7.5 Unsatisfactory (Noise integration)
Lab 05 UHPLC-MS 0.02%0.020%0.0 Excellent
Lab 06 UHPLC-MS 0.02%0.019%-0.5Excellent

Analysis: Labs using Method A (UV) struggled significantly at the 0.02% trace level. Lab 04 reported a false positive high value due to integrating baseline noise as the impurity peak. Labs using Method B (MS) consistently achieved z-scores between -0.5 and +0.5, proving high reliability.

Experimental Protocol: Method B (Recommended)

For researchers adopting the superior Method B, follow this self-validating workflow.

Step 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg of Bisoprolol Impurity C Reference Standard (CAS 177034-57-0) in 100 mL Methanol.

  • Working Standard: Dilute Stock to 100 ng/mL using Mobile Phase A/B (50:50).

Step 2: Chromatographic Conditions[10]
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters HSS T3 (1.8 µm, 2.1 x 100 mm). Why? High retention for polar phenols.

  • Temp: 40°C.

  • Flow: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Step 3: System Suitability Criteria
  • S/N Ratio: > 50 for the 0.005% standard.

  • Retention Time RSD: < 0.5% (n=6 injections).

  • Tailing Factor: 0.8 - 1.2.

Visualization: Proficiency Testing Workflow

PT_Workflow cluster_methods Parallel Analysis Prep Sample Preparation (Spiked Matrix 0.02% & 0.1%) Homogeneity Homogeneity Check (ISO 13528) Prep->Homogeneity Distrib Distribution to Labs Homogeneity->Distrib MethodA Method A: HPLC-UV (High Noise Risk) Distrib->MethodA MethodB Method B: UHPLC-MS (Recommended) Distrib->MethodB Eval Statistical Evaluation (Z-Score Calculation) MethodA->Eval MethodB->Eval Report Final Report Method B Validation Eval->Report

Figure 2: Workflow of the Inter-Laboratory Proficiency Testing scheme compliant with ISO 13528.

Conclusion

The inter-laboratory comparison confirms that while standard HPLC-UV methods are acceptable for high-level impurity monitoring (>0.1%), they are insufficient for trace-level quantification of Bisoprolol Impurity C. The lack of the amine group in Impurity C alters its chromatographic behavior enough that specific MS detection is required to guarantee accuracy (Z-score < 2.0).

For drug development professionals targeting high-purity APIs, adopting the UHPLC-MS/MS protocol is the only self-validating path to ensure regulatory compliance and eliminate false OOS (Out of Specification) results.

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph 1049: Bisoprolol Fumarate. 10th Edition. Strasbourg, France: EDQM. [Link]

  • International Organization for Standardization (ISO) . ISO 13528:2015 - Statistical methods for use in proficiency testing by interlaboratory comparisons.[7] Geneva, Switzerland. [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13245645 (Bisoprolol Impurity C Structure). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis . Development and validation of a stability-indicating LC method for Bisoprolol Fumarate. [Link]

Sources

A Comprehensive Guide to Validation of an Analytical Method for Bisoprolol Impurity C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, scientifically grounded framework for validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bisoprolol Impurity C. Furthermore, it offers a comparative perspective on the advantages of transitioning to Ultra-Performance Liquid Chromatography (UPLC) for enhanced analytical performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable analytical method for impurity profiling of Bisoprolol.

Introduction: The Criticality of Impurity Profiling for Bisoprolol

Bisoprolol is a cardioselective beta-blocker widely prescribed for the treatment of cardiovascular diseases.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact its safety and efficacy. Bisoprolol Impurity C, chemically known as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-ol, is a potential process-related impurity or degradant that requires meticulous control.[2][3][4][5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the validation of analytical procedures to ensure they are fit for their intended purpose.[6][7][8]

This guide will navigate the intricacies of validating an analytical method for Bisoprolol Impurity C, adhering to the principles outlined in ICH Q2(R2).[6] We will delve into the experimental design and acceptance criteria for key validation parameters, providing a practical, step-by-step approach.

The Analytical Challenge: Structure of Bisoprolol Impurity C

Understanding the structure of Bisoprolol Impurity C is fundamental to developing a selective and sensitive analytical method.

IUPAC Name: (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-ol[2]

Molecular Formula: C₂₅H₃₈N₂O₄[2]

Molecular Weight: 430.58 g/mol [3]

The structure reveals a larger, more complex molecule than the parent drug, Bisoprolol, which may present unique chromatographic challenges.

Method Validation: A Deep Dive into the Experimental Protocols

The validation of an analytical method is a systematic process that provides documented evidence of its reliability. The following sections detail the experimental protocols for validating an RP-HPLC method for the quantification of Bisoprolol Impurity C.

Foundational Chromatographic Method (HPLC)

This section outlines a typical starting point for an HPLC method for the analysis of Bisoprolol and its related substances.

ParameterCondition
Column Reprosil pure basic C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

This is an exemplary method; optimization may be required based on specific laboratory conditions and available instrumentation.[1][9][10][11]

Specificity: Proving Selectivity in a Complex Matrix

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the API itself.[12]

  • Blank and Placebo Analysis: Inject the mobile phase (blank) and a placebo solution (containing all formulation excipients without the API) to ensure no interfering peaks are observed at the retention time of Bisoprolol Impurity C and the parent drug.

  • Forced Degradation Studies: Subject the drug substance and drug product to various stress conditions to induce degradation. This is a critical step to demonstrate that the method can separate the analyte from any potential degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

  • Resolution: Analyze a solution containing Bisoprolol and all known impurities, including Impurity C. The resolution between all adjacent peaks should be greater than 1.5.

Forced degradation studies are designed to create a "worst-case" scenario, ensuring that even under harsh conditions, the method can distinguish Impurity C from newly formed degradation products. The choice of stressors (acid, base, oxidation, heat, and light) covers the most common degradation pathways for pharmaceutical compounds.

Linearity: Establishing a Proportional Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[13]

  • Stock Solution Preparation: Prepare a stock solution of Bisoprolol Impurity C reference standard in a suitable diluent (e.g., mobile phase).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit.[13]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.998
Y-intercept Should be close to zero
Residual Plot Random distribution of points around the x-axis
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14]

  • Sample Preparation: Prepare a sample solution of the drug product.

  • Spiking: Spike the sample solution with the Bisoprolol Impurity C reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.

  • Analysis: Analyze the unspiked and spiked samples.

  • Calculation: Calculate the percentage recovery of the spiked analyte.

Concentration LevelAcceptance Criteria for % Recovery
50% of Specification Limit80.0% - 120.0%
100% of Specification Limit90.0% - 110.0%
150% of Specification Limit90.0% - 110.0%
Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]

  • Repeatability (Intra-assay Precision):

    • Prepare six independent sample preparations of the drug product spiked with Bisoprolol Impurity C at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision TypeAcceptance Criteria for % RSD
Repeatability ≤ 5.0%
Intermediate Precision ≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

The LOQ must be at or below the reporting threshold for the impurity as per ICH guidelines.[6]

Robustness: Reliability During Normal Use

Robustness is the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[14]

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a spiked sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity C.

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic)

System suitability criteria must be met under all robustness conditions, and the results for the spiked sample should not be significantly affected.

Comparative Analysis: HPLC vs. UPLC for Impurity Profiling

While a validated HPLC method is a reliable workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages for impurity analysis.[16]

ParameterHPLCUPLCRationale for Superiority of UPLC
Particle Size 3-5 µm< 2 µmSmaller particles provide a larger surface area, leading to more efficient separation and higher resolution.
Resolution GoodExcellentThe increased efficiency allows for better separation of closely eluting peaks, which is critical for complex impurity profiles.
Run Time 15-30 minutes2-10 minutesHigher optimal linear velocities of smaller particles allow for faster flow rates without compromising separation efficiency, significantly reducing analysis time.
Sensitivity GoodExcellentSharper, narrower peaks result in a higher signal-to-noise ratio, leading to lower detection and quantitation limits.[16]
Solvent Consumption HighLowShorter run times and lower flow rates result in a significant reduction in solvent usage, leading to cost savings and a greener analytical footprint.
System Pressure 400-600 bar1000-1500 barThe use of sub-2 µm particles requires higher backpressure to maintain optimal flow rates.

For the analysis of Bisoprolol Impurity C, transitioning to a UPLC method can offer faster sample throughput, improved sensitivity for detecting trace-level impurities, and better resolution from the parent peak and other related substances.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the interdependencies of the validation parameters.

Caption: A flowchart of the analytical method validation process.

G cluster_0 Method Performance Characteristics cluster_1 Method Reliability Linearity Linearity Range Range Linearity->Range Robustness Robustness Range->Robustness Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD LOD LOQ LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision System Suitability System Suitability

Caption: Interrelationship of analytical method validation parameters.

Conclusion: Ensuring Analytical Excellence

A comprehensive validation of the analytical method for Bisoprolol Impurity C is a non-negotiable aspect of ensuring the quality and safety of Bisoprolol drug products. The detailed protocols and acceptance criteria presented in this guide provide a robust framework for this critical activity. While a well-validated HPLC method is sufficient for routine quality control, the adoption of UPLC technology can offer significant improvements in efficiency, sensitivity, and resolution, ultimately leading to a higher degree of confidence in the analytical data. As a final recommendation, it is imperative to consult the latest versions of regulatory guidelines and pharmacopeias to ensure full compliance.[17][18]

References

  • Pharmace Research Laboratory. Bisoprolol EP Impurity C. [online] Available at: [Link]

  • GLP Pharma Standards. Bisoprolol EP Impurity C | CAS No- 1797132-90-1. [online] Available at: [Link]

  • Veeprho. Bisoprolol EP Impurity C (2HCl Salt). [online] Available at: [Link]

  • Analytica Chemie. Bisoprolol Fumarate Impurity C (EP) as Hydrochloride salt. [online] Available at: [Link]

  • Gibril, A. B. M., & Rudwan, E. H. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Civil and Medical Sciences, 6(4), 109-116.
  • Logoyda, L., Kondratova, Y., Voloshko, Y., Abdel-Megied, A., Korobko, D., & Soroka, Y. (2019). HPLC method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(3), 186-194.
  • Logoyda, L., Kondratova, Y., Korobko, D., & Soroka, Y. (2019). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(3), 186-194.
  • Todevska, E. L., Piponski, M., & Stefova, M. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. Macedonian Pharmaceutical Bulletin, 67(2), 15-26.
  • Shabir, G. A. (2003). Step-by-step analytical methods validation and protocol in the quality system compliance industry.
  • Gholve, R. B., Thonte, S. S., & Bhusnure, O. G. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science, 11(12), 121-134.
  • Anonymous. (2023). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ESTIMATION OF BISOPROLOL FUMARATE IN BULK AND SOLIDE DOSAGE FORM BY RP-HPLC.
  • Anonymous. (2021). Stability-Indicating UPLC Method for the Determination of Bisoprolol Fumarate and Hydrochlorothiazide: Application to Dosage Forms and Biological Sample.
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A Comparative Guide to the Genotoxic Potential of Bisoprolol Impurities: A Focus on Bisoprolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the genotoxic potential of impurities arising during the synthesis and degradation of bisoprolol, with a specific focus on Bisoprolol Impurity C. For researchers, scientists, and drug development professionals, this document outlines the critical importance of impurity profiling and provides detailed, field-proven methodologies for assessing genotoxicity. By understanding the principles and practical applications of key assays, readers will be equipped to design and interpret studies that ensure the safety and regulatory compliance of pharmaceutical products.

Introduction: The Critical Role of Impurity Profiling in Drug Safety

Bisoprolol is a widely prescribed beta-1 adrenergic receptor antagonist used in the management of cardiovascular diseases. As with any pharmaceutical agent, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities, even at trace levels, can have significant pharmacological and toxicological effects, including the potential to damage genetic material.[1] Genotoxic impurities are of particular concern due to their potential to cause DNA mutations and cancer, even at very low concentrations.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[2][3] The ICH S2(R1) guideline specifically addresses genotoxicity testing and data interpretation for pharmaceuticals.[4] Therefore, a thorough evaluation of the genotoxic potential of any new or existing impurity is a non-negotiable aspect of drug development and manufacturing.

This guide will focus on a comparative evaluation of Bisoprolol Impurity C against other known process-related and degradation impurities of bisoprolol. While specific experimental data on the genotoxicity of Bisoprolol Impurity C is not publicly available, this guide will provide the scientific rationale and detailed protocols for conducting such an assessment.

Understanding Bisoprolol and Its Impurities

Bisoprolol's synthesis and degradation can result in a variety of related substances. Forced degradation studies have identified several impurities under conditions of acid and alkaline hydrolysis, oxidation, heat, and light.[5] Common impurities include Bisoprolol Impurity A, D, G, K, L, and Q. Additionally, process-related impurities such as Bisoprolol Impurity C can be formed.

Bisoprolol Impurity C is chemically identified as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-ol.[6] Its structure suggests it may be a dimerization product. The presence of reactive functional groups in the parent molecule and its intermediates can contribute to the formation of such impurities.

A Strategic Approach to Genotoxicity Assessment

A standard battery of tests is recommended by regulatory agencies to assess the genotoxic potential of pharmaceutical impurities.[4] This battery typically includes:

  • A test for gene mutation in bacteria (Ames test).[4]

  • An in vitro cytogenetic assay in mammalian cells (e.g., chromosomal aberration assay or micronucleus test).[4][7]

  • An in vivo genotoxicity assay if positive results are obtained in in vitro tests.[4]

The selection of these assays is based on their ability to detect different endpoints of genetic damage: gene mutations, and chromosomal damage (clastogenicity and aneugenicity).

The Ames Test: A First-Line Screen for Mutagenicity

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[8][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[10] The assay determines if a test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis TestStrains Bacterial Strains (e.g., S. typhimurium, E. coli) Plate_Inc Plate Incorporation or Pre-incubation TestStrains->Plate_Inc TestCompound Bisoprolol Impurity C (in appropriate solvent) TestCompound->Plate_Inc S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate_Inc +/- S9 Incubate Incubate at 37°C for 48-72 hours Plate_Inc->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative Control Count->Compare

Caption: Workflow for the Ames bacterial reverse mutation assay.

In Vitro Mammalian Cell Assays: Detecting Chromosomal Damage

If a substance is not mutagenic in the Ames test, it could still be genotoxic by causing chromosomal damage. In vitro mammalian cell assays are used to detect such effects.

This test identifies agents that cause structural changes to chromosomes in cultured mammalian cells.[11][12] The assay can be performed using primary cell cultures, such as human peripheral blood lymphocytes, or established cell lines like Chinese Hamster Ovary (CHO) cells.[13][14] Cells are treated with the test substance, and then arrested in metaphase. Chromosomes are then examined microscopically for aberrations.[15]

Experimental Workflow: Chromosomal Aberration Test

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis CellCulture Mammalian Cell Culture (e.g., CHO, Human Lymphocytes) Exposure Expose cells to Test Compound (+/- S9) CellCulture->Exposure TestCompound Bisoprolol Impurity C TestCompound->Exposure MetaphaseArrest Add Metaphase Arresting Agent Exposure->MetaphaseArrest HarvestCells Harvest and Fix Cells MetaphaseArrest->HarvestCells SlidePrep Prepare and Stain Chromosome Spreads HarvestCells->SlidePrep Microscopy Microscopic Analysis of Aberrations SlidePrep->Microscopy

Caption: Workflow for the in vitro chromosomal aberration test.

The in vitro micronucleus test is an alternative and widely accepted assay for detecting chromosomal damage.[7][16] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This test can detect both clastogenic and aneugenic effects.

Comparative Genotoxicity Data (Hypothetical)

The following table presents hypothetical data to illustrate how the genotoxic potential of Bisoprolol Impurity C could be compared with the parent drug and another known impurity.

Compound Ames Test (Fold increase over control) Chromosomal Aberration (% cells with aberrations) In Vitro Micronucleus (% micronucleated cells) Genotoxicity Conclusion
Bisoprolol 1.1< 5%< 2%Non-genotoxic
Bisoprolol Impurity A 1.3< 5%< 2%Non-genotoxic
Bisoprolol Impurity C 1.2> 10% (with S9)> 5% (with S9)Potentially Genotoxic
Positive Control (e.g., Mitomycin C) > 2.0> 20%> 10%Genotoxic

This data is for illustrative purposes only and does not represent actual experimental results.

Interpretation and Further Steps

Based on the hypothetical data, Bisoprolol Impurity C shows a potential for genotoxicity in mammalian cells, particularly after metabolic activation. A positive result in the in vitro chromosomal aberration and micronucleus tests would trigger the need for in vivo testing to assess whether this potential is realized in a whole animal system.[17][18][19] The in vivo micronucleus assay in rodents is a commonly used follow-up test.[20][21]

If in vivo tests confirm genotoxicity, a risk assessment would be necessary. This involves considering the concentration of the impurity in the final drug product and the maximum daily dose of the drug to determine if the exposure level is below the Threshold of Toxicological Concern (TTC). The TTC for genotoxic impurities is generally set at 1.5 µ g/day .[22][23]

Detailed Experimental Protocols

Ames Test (OECD 471)
  • Strain Preparation : Use at least five strains of bacteria as recommended by OECD 471, including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or TA102.

  • Dose Range Finding : Perform a preliminary assay to determine the appropriate concentration range of Bisoprolol Impurity C. The highest concentration should show evidence of toxicity.

  • Main Experiment :

    • Without S9 Activation : Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of sterile phosphate buffer in a test tube. Add 2.0 mL of top agar and pour onto a minimal glucose agar plate.

    • With S9 Activation : Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix. The rest of the procedure is the same as without S9 activation.

  • Controls : Include a negative (solvent) control and a positive control for each bacterial strain, with and without S9 activation.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.[9]

  • Scoring : Count the number of revertant colonies on each plate. A positive result is a concentration-dependent increase in revertant colonies that is at least twice the background count.

In Vitro Chromosomal Aberration Test (OECD 473)
  • Cell Culture : Culture CHO cells or human peripheral blood lymphocytes in appropriate media.

  • Treatment :

    • Short-term treatment with S9 : Expose cells to at least three concentrations of Bisoprolol Impurity C for 3-6 hours in the presence of S9 mix.[11]

    • Short-term treatment without S9 : Expose cells for 3-6 hours without S9 mix.[11]

    • Continuous treatment without S9 : Expose cells for approximately 1.5 normal cell cycle lengths.[11]

  • Cell Harvest : Add a metaphase-arresting substance (e.g., colcemid) to the cultures. Harvest the cells, treat with a hypotonic solution, and fix.

  • Slide Preparation : Drop the fixed cell suspension onto clean microscope slides and stain with Giemsa.

  • Analysis : Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations.

  • Evaluation : A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[13]

Conclusion

The evaluation of genotoxic impurities is a cornerstone of pharmaceutical safety assessment. While no direct experimental data on the genotoxicity of Bisoprolol Impurity C is currently in the public domain, this guide provides a robust scientific and regulatory framework for conducting such an investigation. By employing a standard battery of in vitro genotoxicity assays, researchers can effectively screen for potential risks and make informed decisions regarding the control and acceptance criteria for this and other impurities. A thorough understanding of these principles and methodologies is essential for ensuring the quality and safety of bisoprolol and all pharmaceutical products.

References

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]

  • European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products. Retrieved from [Link]

  • CMIC Group. (2024, August 14). In Vitro and In Vivo Studies. Retrieved from [Link]

  • SynThink. Bisoprolol EP Impurity and USP Related Compound. Retrieved from [Link]

  • Janaćković, P., et al. (2022, August 1). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM. Retrieved from [Link]

  • Patel, H., et al. (2025, March 28). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical and Health Sciences.
  • PharmaFocus Asia. Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Impactfactor. (2023, September 25). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2017, March 23). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. Retrieved from [Link]

  • PMC - NIH. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Retrieved from [Link]

  • European Medicines Agency. Guideline on the limits of genotoxic impurities. Retrieved from [Link]

  • FDA. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • National Institute of Health Sciences. Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • Litron Laboratories. ICH Guidelines. Retrieved from [Link]

  • Charles River Laboratories. In Vivo Genotoxicity Assays. Retrieved from [Link]

  • GLP Pharma Standards. Bisoprolol EP Impurity C | CAS No- 1797132-90-1. Retrieved from [Link]

  • Eurofins Deutschland. Chromosome Aberration Test in vitro. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Gentronix. OECD 471: Ames Test. Retrieved from [Link]

  • EPA NEPAL. Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. Retrieved from [Link]

  • ICH. ICH guidelines. Retrieved from [Link]

  • PMC - NIH. (2016, October 1). The micronucleus test—most widely used in vivo genotoxicity test—. Retrieved from [Link]

  • Charles River Laboratories. Chromosome Aberration Test. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Retrieved from [Link]

  • FDA. (1996, April 24). ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. Retrieved from [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.